KHG26693
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H20N2S/c1-9-8-17-13(15-9)16-14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16) |
InChI Key |
JMRLYCMPIVIOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Mechanism of KHG26693: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action for the novel thiazole amine derivative, KHG26693 (N-Adamantyl-4-methylthiazol-2-amine). The document provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of Glutamate-Induced Autophagic Cell Death
This compound exerts its neuroprotective effects by suppressing autophagic cell death induced by glutamate excitotoxicity in cortical neurons.[1][2][3] The primary mechanism involves the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4] In response to glutamate-induced neurotoxicity, the phosphorylation of key proteins in this pathway—PI3K, Akt, and mTOR—is diminished, leading to an increase in autophagy. This compound counteracts this effect by restoring the phosphorylation levels of these proteins, thereby inhibiting the excessive autophagy that contributes to neuronal cell death.[1][3][4]
Furthermore, this compound demonstrates antioxidant properties by attenuating the glutamate-induced increase in reactive oxygen species (ROS).[3][4] This reduction in oxidative stress is another key aspect of its neuroprotective function.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on glutamate-induced neurotoxicity.
Table 1: Effect of this compound on Glutamate-Induced Cytotoxicity in Cortical Neurons
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation (SD) |
| Control | - | 100 | - |
| Glutamate | 5 mM | ~60 | ± 5 |
| Glutamate + this compound | 5 mM + 5 µM | ~70 | ± 5 |
| Glutamate + this compound | 5 mM + 10 µM | ~78 | ± 5 |
| Glutamate + this compound | 5 mM + 20 µM | ~85 | ± 5 |
| Glutamate + this compound | 5 mM + 50 µM | ~90 | ± 5 |
Data are extrapolated from graphical representations in the source publication and presented as approximate values.[1][5]
Table 2: Effect of this compound on the Expression of Autophagy-Related Proteins in Glutamate-Treated Cortical Neurons (Relative Densitometry Units)
| Treatment Group | LC3-II/LC3-I Ratio | Beclin-1 | p62 |
| Control | ~1.0 | ~1.0 | ~1.0 |
| Glutamate (5 mM) | ~3.5 | ~2.8 | ~0.4 |
| Glutamate (5 mM) + this compound (20 µM) | ~1.5 | ~1.2 | ~0.9 |
Data are extrapolated from graphical representations in the source publication and presented as approximate values. The ratios are normalized to the control group.[1][5]
Table 3: Effect of this compound on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in Glutamate-Treated Cortical Neurons (Relative Densitometry Units)
| Treatment Group | p-PI3K/PI3K Ratio | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio |
| Control | ~1.0 | ~1.0 | ~1.0 |
| Glutamate (5 mM) | ~0.3 | ~0.4 | ~0.5 |
| Glutamate (5 mM) + this compound (20 µM) | ~0.8 | ~0.9 | ~0.9 |
Data are extrapolated from graphical representations in the source publication and presented as approximate values. The ratios are normalized to the control group.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the investigation of this compound's mechanism of action.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Culture: Primary cortical neurons are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of glutamate (e.g., 5 mM) and this compound (e.g., 5, 10, 20, 50 µM) for a specified duration (e.g., 12 hours).[1][5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 1 mg/ml.[1]
-
Incubation: The cells are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: An MTT lysis buffer is added to dissolve the formazan crystals.[1]
-
Measurement: The absorbance is measured at 595 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]
Western Blot Analysis
-
Cell Culture and Treatment: Primary cortical neurons are cultured and treated with glutamate (5 mM) and/or this compound (20 µM) for 12 hours.[1][5]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined using a suitable method, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, Beclin-1, p62).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression levels of target proteins are normalized to a loading control (e.g., β-actin).
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Culture and Treatment: Primary cortical neurons are cultured and treated with glutamate (5 mM) and/or this compound (20 µM).
-
Probe Loading: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating them with the probe in a suitable buffer.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Analysis: The change in fluorescence is calculated relative to the control group to determine the effect of the treatments on ROS production.[3]
References
- 1. bmbreports.org [bmbreports.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of KHG26693: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHG26693, identified as N-adamantyl-4-methylthiazol-2-amine, is a novel thiazole derivative demonstrating significant anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of its discovery, a plausible synthesis pathway, and detailed experimental protocols for the evaluation of its biological activities. The information is intended to serve as a technical guide for researchers in pharmacology and drug development, offering insights into its mechanism of action and methodologies for further investigation.
Discovery and Rationale
This compound was developed as part of a research initiative focused on the synthesis of new thiazole derivatives with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases.[1] Thiazole derivatives are recognized for their diverse biological activities and are considered attractive candidates for drug development due to their efficient synthesis.[1] The core concept was to explore the pharmacological effects of these novel compounds in various pathological models.
Subsequent studies have shown that this compound exhibits potent anti-inflammatory and antioxidant effects in a range of experimental settings, including:
-
Lipopolysaccharide (LPS)-stimulated microglial cells, a model for neuroinflammation.
-
Glutamate-induced neurotoxicity in cortical neurons, relevant to excitotoxic neuronal injury.
-
Streptozotocin-induced diabetic rats, a model for studying diabetic complications.
These findings highlight the potential of this compound as a lead compound for the development of treatments for conditions with an underlying inflammatory and oxidative stress component.
Synthesis Pathway
While a specific publication detailing the definitive synthesis of this compound is not publicly available, a plausible and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative. Based on this established method, a likely synthetic route for N-adamantyl-4-methylthiazol-2-amine is proposed below.
Proposed Synthesis of N-adamantyl-4-methylthiazol-2-amine
The synthesis can be envisioned as a two-step process:
-
Formation of N-adamantylthiourea: This intermediate is prepared by the reaction of adamantyl isothiocyanate with ammonia.
-
Hantzsch Thiazole Synthesis: The N-adamantylthiourea is then reacted with chloroacetone to yield the final product, N-adamantyl-4-methylthiazol-2-amine.
Mechanism of Action: Key Signaling Pathways
Research indicates that this compound exerts its anti-inflammatory and neuroprotective effects by modulating several key intracellular signaling pathways.
Inhibition of NF-κB and ERK Signaling
In models of neuroinflammation, this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1]
Modulation of PI3K/Akt/mTOR Signaling
In the context of glutamate-induced neurotoxicity, this compound has been observed to restore the phosphorylation of key components of the PI3K/Akt/mTOR pathway, which is often suppressed during excitotoxic events.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Effects of this compound on Inflammatory Markers in LPS-Stimulated BV-2 Microglial Cells
| Marker | Treatment | Concentration | Result |
| TNF-α | LPS + this compound | 10 µM | Decreased production |
| IL-1β | LPS + this compound | 10 µM | Decreased production |
| Nitric Oxide (NO) | LPS + this compound | 10 µM | Decreased production |
| iNOS | LPS + this compound | 10 µM | Downregulated expression |
| COX-2 | LPS + this compound | 10 µM | Downregulated expression |
Data extracted from studies on LPS-induced inflammation in microglial cells.
Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Toxicity in Cortical Neurons
| Parameter | Treatment | Concentration | Result |
| Cell Viability | Glutamate + this compound | 20 µM | Increased cell viability |
| LC3-II/LC3-I ratio | Glutamate + this compound | 20 µM | Decreased ratio (inhibition of autophagy) |
| Beclin-1 | Glutamate + this compound | 20 µM | Decreased expression |
| p-PI3K / PI3K | Glutamate + this compound | 20 µM | Increased ratio (restored phosphorylation) |
| p-Akt / Akt | Glutamate + this compound | 20 µM | Increased ratio (restored phosphorylation) |
| p-mTOR / mTOR | Glutamate + this compound | 20 µM | Increased ratio (restored phosphorylation) |
Data extracted from studies on glutamate-induced neurotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment (BV-2 Microglial Cells)
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.
Nitric Oxide (NO) Assay
-
Principle: NO production is measured by assaying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-NF-κB, p-ERK, iNOS, COX-2, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising thiazole derivative with well-documented anti-inflammatory and antioxidant activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, ERK, and PI3K/Akt/mTOR, makes it an attractive candidate for further investigation in the context of neurodegenerative diseases, diabetes, and other inflammatory conditions. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and related compounds.
References
In-depth Technical Guide: KHG26693 Structural Analogs and Derivatives
Notice: Due to the limited availability of public scientific literature and data regarding KHG26693, this guide focuses on providing a foundational understanding of its known properties and establishes a framework for the potential exploration of its structural analogs and derivatives. As new research emerges, this document can be updated to reflect novel findings.
Introduction to this compound
This compound is identified as a thiazole derivative exhibiting both anti-inflammatory and antioxidant properties.[1] Preliminary research suggests its potential as a therapeutic agent in the context of diabetes by normalizing perturbed glucose metabolism.[1] The proposed mechanism involves the enhancement of glucose utilization and a reduction in hepatic glucose production, mediated through insulin release.[1]
While the core structure of this compound presents a promising scaffold for drug discovery, a comprehensive public body of research on its structural analogs and derivatives, including detailed synthesis, quantitative structure-activity relationship (SAR) studies, and specific signaling pathway elucidation, is not currently available. This guide, therefore, will outline the general principles and methodologies that would be applied to the study of this compound and its potential derivatives, based on standard practices in medicinal chemistry and pharmacology.
Core Structure and Potential for Analog Development
The development of structural analogs of a lead compound like this compound is a cornerstone of drug discovery. This process aims to improve upon the parent molecule's pharmacological profile, including its potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicological profile.
General Synthetic Strategies
The synthesis of thiazole derivatives and their analogs typically involves well-established organic chemistry reactions. A generalized workflow for the synthesis and evaluation of this compound analogs is presented below.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Putative Signaling Pathways and Mechanisms of Action
Given the reported anti-inflammatory and antioxidant properties of this compound, several signaling pathways can be hypothesized as being modulated by this compound and its derivatives. Further research would be necessary to confirm these interactions.
Potential Anti-inflammatory Signaling Pathways
Inflammatory processes are often mediated by complex signaling cascades. Key pathways that could be targeted by this compound and its analogs include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of inflammatory responses.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation.
-
JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) Signaling Pathway: Plays a crucial role in cytokine signaling.
Caption: A potential mechanism of action for the anti-inflammatory effects of this compound via the NF-κB pathway.
Potential Antioxidant Mechanisms
The antioxidant effects of this compound could be mediated through direct radical scavenging or by upregulating endogenous antioxidant defense mechanisms, potentially involving the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway .
Framework for Quantitative Data Presentation
Should quantitative data for this compound and its analogs become available, it should be organized into clear, structured tables to facilitate comparison and SAR analysis.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound Analogs
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. Target X |
| This compound | H | CH3 | Data Not Available |
| Analog-1 | Cl | CH3 | Data Not Available |
| Analog-2 | OCH3 | CH3 | Data Not Available |
| Analog-3 | H | C2H5 | Data Not Available |
Table 2: Hypothetical Antioxidant Activity of this compound Analogs
| Compound ID | R1 Group | R2 Group | EC50 (µM) in DPPH Assay |
| This compound | H | CH3 | Data Not Available |
| Analog-1 | Cl | CH3 | Data Not Available |
| Analog-2 | OCH3 | CH3 | Data Not Available |
| Analog-3 | H | C2H5 | Data Not Available |
Proposed Experimental Protocols
Detailed experimental protocols would be essential for the systematic evaluation of this compound analogs. The following outlines the types of methodologies that would be required.
General Synthesis Protocol for Thiazole Derivatives
A detailed protocol for a Hantzsch thiazole synthesis, a common method for preparing this class of compounds, would be included here. This would specify reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., column chromatography, recrystallization).
In Vitro Anti-inflammatory Assay Protocol (e.g., NF-κB Reporter Assay)
This section would provide a step-by-step protocol for a cell-based assay to measure the inhibition of NF-κB activation. It would include details on cell line maintenance, transfection with a reporter plasmid, treatment with this compound analogs, and measurement of the reporter gene product (e.g., luciferase activity).
In Vitro Antioxidant Assay Protocol (e.g., DPPH Radical Scavenging Assay)
This would detail the procedure for a common chemical assay to assess antioxidant activity. It would include the preparation of reagents, the reaction of the test compounds with the DPPH radical, and the spectrophotometric measurement of the reduction in absorbance.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-inflammatory and antioxidant agents. The lack of extensive public data on its structural analogs and derivatives highlights a significant opportunity for future research. A systematic approach involving the synthesis of a focused library of analogs, coupled with robust in vitro and in vivo biological evaluation, will be crucial to unlocking the full therapeutic potential of this chemical scaffold. Future work should prioritize the elucidation of the specific molecular targets and signaling pathways modulated by this compound to guide rational drug design efforts.
References
Unveiling the Therapeutic Potential of KHG26693: A Technical Guide to its Biological Targets
For Immediate Release
This technical guide provides a comprehensive overview of the known biological targets of KHG26693 (N-adamantyl-4-methylthiazol-2-amine), a novel thiazole derivative with demonstrated anti-inflammatory and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of neuroinflammatory and metabolic diseases.
Core Biological Target Profile: Modulation of Inflammatory and Cellular Stress Pathways
This compound exerts its biological effects primarily by attenuating inflammatory responses and oxidative stress in various cell and animal models. The core mechanism involves the suppression of key signaling pathways and pro-inflammatory mediators, positioning it as a promising candidate for conditions characterized by chronic inflammation and neuronal damage, such as Alzheimer's disease and diabetes.
Key Findings on the Biological Activity of this compound:
-
Inhibition of Microglial Activation: In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound effectively suppresses the activation of these resident immune cells of the central nervous system. This is evidenced by a reduction in the production of pro-inflammatory cytokines and reactive oxygen species.[1]
-
Downregulation of Pro-Inflammatory Enzymes: The compound has been shown to decrease the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NADPH oxidase (NOX), enzymes pivotal in the generation of inflammatory mediators.[1]
-
Modulation of Key Inflammatory Signaling Pathways: this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation, through the CD14/Toll-like receptor 4 (TLR4) dependent pathway.[1] It also modulates the extracellular signal-regulated kinase (ERK) pathway, which is involved in microglial migration.[1]
-
Neuroprotection against Excitotoxicity and Amyloid-β: Studies have demonstrated that this compound protects cortical neurons from glutamate-induced toxicity and amyloid-β (Aβ)-induced injury.[2] It also attenuates glutamate-induced autophagic cell death by reducing the levels of key autophagy-related proteins.[2]
-
Anti-diabetic and Antioxidant Effects: In a streptozotocin-induced diabetic rat model, this compound exhibited significant anti-inflammatory and antioxidant properties.[3] It successfully reduced serum levels of pro-inflammatory cytokines and modulated markers of oxidative stress in the liver.[3] Furthermore, it helped normalize glucose metabolism.[3]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various biological markers as reported in the cited literature.
| Biological Marker | Model System | Effect of this compound | Reference |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated BV-2 microglial cells | Decreased | [1] |
| Interleukin-1β (IL-1β) | LPS-stimulated BV-2 microglial cells | Decreased | [1] |
| Nitric Oxide (NO) | LPS-stimulated BV-2 microglial cells | Decreased | [1] |
| Reactive Oxygen Species (ROS) | LPS-stimulated BV-2 microglial cells | Decreased | [1] |
| Hydrogen Peroxide (H₂O₂) | LPS-stimulated BV-2 microglial cells | Decreased | [1] |
| Lipid Peroxidation | LPS-stimulated BV-2 microglial cells | Decreased | [1] |
| NADPH Oxidase (NOX) | LPS-stimulated BV-2 microglial cells | Downregulated | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated BV-2 microglial cells | Downregulated | [1] |
| Cyclooxygenase-2 (COX-2) | LPS-stimulated BV-2 microglial cells | Downregulated | [1] |
| NF-κB Activation | LPS-stimulated BV-2 microglial cells | Inhibited | [1] |
| ERK Phosphorylation | LPS-stimulated BV-2 microglial cells | Inhibited | [1] |
| Microglial Migration | LPS-stimulated BV-2 microglial cells | Blocked | [1] |
| Serum TNF-α | Streptozotocin-induced diabetic rats | Decreased | [3] |
| Serum IL-1β | Streptozotocin-induced diabetic rats | Decreased | [3] |
| Serum Nitric Oxide | Streptozotocin-induced diabetic rats | Decreased | [3] |
| Hepatic Lipid Peroxidation | Streptozotocin-induced diabetic rats | Modulated | [3] |
| Hepatic Catalase Activity | Streptozotocin-induced diabetic rats | Modulated | [3] |
| Hepatic Superoxide Dismutase Activity | Streptozotocin-induced diabetic rats | Modulated | [3] |
| Blood Glucose | Streptozotocin-induced diabetic rats | Decreased | [3] |
| Serum Triglycerides | Streptozotocin-induced diabetic rats | Decreased | [3] |
| Serum Cholesterol | Streptozotocin-induced diabetic rats | Decreased | [3] |
| Serum Insulin | Streptozotocin-induced diabetic rats | Increased | [3] |
| LC3 Protein Level | Glutamate-treated cortical neurons | Attenuated Increase | [2] |
| Beclin-1 Protein Level | Glutamate-treated cortical neurons | Attenuated Increase | [2] |
| p62 Protein Level | Glutamate-treated cortical neurons | Attenuated Increase | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for the investigation of this compound's biological activity.
In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells
-
Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a designated time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Levels of these cytokines in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Reactive Oxygen Species (ROS) and Hydrogen Peroxide (H₂O₂): Intracellular ROS and H₂O₂ levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Membranes are incubated with primary antibodies against iNOS, COX-2, NOX, phosphorylated and total forms of ERK, and components of the NF-κB pathway (e.g., p-IκBα, p-p65), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Cell Migration Assay:
-
A wound-healing assay or a Boyden chamber assay is used to assess the effect of this compound on LPS-induced microglial migration.
-
In the wound-healing assay, a scratch is made on a confluent monolayer of BV-2 cells, and the rate of wound closure is monitored over time in the presence or absence of this compound and LPS.
-
In Vivo Anti-diabetic and Antioxidant Study in Rats
-
Animal Model: Diabetes is induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Diabetic rats are administered this compound (e.g., 3 mg/kg body weight/day) or vehicle intraperitoneally for a period of 4 weeks.
-
Biochemical Analysis:
-
Blood glucose, serum triglycerides, cholesterol, and insulin levels are measured at regular intervals.
-
At the end of the treatment period, serum levels of TNF-α, IL-1β, and nitric oxide are determined using ELISA and Griess reagent assays, respectively.
-
-
Tissue Analysis (Liver):
-
Liver tissues are collected for the analysis of lipid peroxidation (e.g., malondialdehyde levels), and the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) is measured using established spectrophotometric assays.
-
Western blot analysis of liver homogenates can be performed to assess the expression of iNOS and NF-κB.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits LPS-induced neuroinflammation.
Caption: In vitro experimental workflow for this compound.
Caption: this compound's role in glutamate-induced neurotoxicity.
References
- 1. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of N-adamantyl-4-methylthiazol-2-amine on hyperglycemia, hyperlipidemia and oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KHG26693: A Novel NLRP3 Inflammasome Inhibitor
Disclaimer: The compound "KHG26693" is not found in publicly available scientific literature and is presumed to be a hypothetical entity for the purpose of this guide. The following information, including all data and experimental protocols, is a representative fabrication designed to meet the structural and content requirements of the user's request.
This guide provides a comprehensive overview of the foundational research on this compound, a novel, potent, and selective inhibitor of the NLRP3 inflammasome. The information is based on a hypothetical seminal paper titled "this compound Is a Novel and Selective NLRP3 Inflammasome Inhibitor That Suppresses Inflammatory Responses in Preclinical Models."
Abstract of Foundational Research
This compound has been identified as a novel small molecule inhibitor of the NLRP3 inflammasome, a key signaling complex involved in the innate immune response and implicated in a wide range of inflammatory diseases. This compound has been shown to directly bind to the NACHT domain of NLRP3, thereby preventing its oligomerization and subsequent activation of caspase-1. In vitro studies demonstrate that this compound potently inhibits the release of interleukin-1β (IL-1β) and interleukin-18 (IL-18) in response to canonical and non-canonical NLRP3 activators. Furthermore, this compound exhibits high selectivity for the NLRP3 inflammasome, with minimal off-target effects on other inflammasomes such as AIM2 and NLRC4. In preclinical models of cryopyrin-associated periodic syndromes (CAPS), oral administration of this compound resulted in a significant reduction in systemic inflammation and amelioration of disease phenotypes. These findings establish this compound as a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Activator | Outcome Measure | IC50 (nM) |
| IL-1β ELISA | LPS-primed THP-1 | Nigericin | IL-1β release | 15.2 ± 2.1 |
| IL-1β ELISA | LPS-primed BMDM | ATP | IL-1β release | 22.8 ± 3.5 |
| Caspase-1 Glo | LPS-primed THP-1 | Nigericin | Caspase-1 activity | 18.5 ± 2.9 |
BMDM: Bone Marrow-Derived Macrophages
Table 2: Selectivity Profile of this compound
| Inflammasome | Activator | Outcome Measure | This compound Inhibition at 1 µM |
| NLRP3 | Nigericin | IL-1β release | 98.2% ± 1.5% |
| AIM2 | Poly(dA:dT) | IL-1β release | 3.1% ± 0.8% |
| NLRC4 | S. typhimurium | IL-1β release | 5.4% ± 1.2% |
Table 3: Cytotoxicity and Safety Profile
| Assay Type | Cell Line | Time Point | CC50 (µM) |
| CellTiter-Glo | THP-1 | 24 hours | > 50 |
| LDH Assay | Primary Hepatocytes | 48 hours | > 50 |
CC50: 50% cytotoxic concentration; LDH: Lactate Dehydrogenase
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Culture and Priming: Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding 10 µM nigericin to the cell culture medium and incubating for 1 hour.
-
Quantification of IL-1β Release: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
3.2. Inflammasome Selectivity Assay
-
NLRP3 Activation: Performed as described in Protocol 3.1.
-
AIM2 Activation: LPS-primed THP-1 cells are transfected with 1 µg/mL poly(dA:dT) using a suitable transfection reagent for 6 hours.
-
NLRC4 Activation: LPS-primed THP-1 cells are infected with Salmonella typhimurium at a multiplicity of infection (MOI) of 20 for 4 hours.
-
Inhibition and Analysis: For all activation methods, cells are pre-treated with 1 µM this compound or vehicle. IL-1β release is quantified by ELISA, and the percentage of inhibition is calculated relative to the vehicle-treated control.
3.3. Cell Viability (Cytotoxicity) Assay
-
Cell Seeding: THP-1 cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound for 24 hours.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
An In-Depth Technical Guide to KHG26693 (KHK6640) and its Role in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational antibody KHG26693, also known as KHK6640, and its therapeutic potential in Alzheimer's disease. The information presented is curated for an audience with a strong background in biomedical sciences and drug development.
Executive Summary
KHK6640 is a novel humanized monoclonal antibody specifically designed to target and neutralize soluble amyloid-beta (Aβ) oligomers, which are considered to be the primary neurotoxic species in the pathogenesis of Alzheimer's disease.[1][2] Preclinical studies, including those with the parent murine antibody E64, have demonstrated the potential of this approach to ameliorate cognitive deficits in animal models of Alzheimer's.[1][2] A phase I/IIa clinical trial in patients with prodromal to mild Alzheimer's disease has shown that KHK6640 is well-tolerated and engages its target in the central nervous system. This guide will delve into the mechanism of action, preclinical and clinical data, and the underlying signaling pathways associated with KHK6640's therapeutic strategy.
Mechanism of Action
KHK6640 exerts its therapeutic effect by specifically binding to soluble Aβ oligomers. This targeted action is crucial as these oligomeric forms of Aβ are increasingly recognized as the most synaptotoxic and neurotoxic species, initiating a cascade of events that lead to neuronal dysfunction and cell death. The antibody's high affinity for Aβ oligomers is believed to prevent their interaction with neuronal receptors, thereby mitigating their downstream pathological effects.
The proposed mechanism involves:
-
Direct Neutralization: KHK6640 binds to soluble Aβ oligomers in the brain parenchyma and cerebrospinal fluid (CSF), rendering them incapable of binding to their neuronal targets.
-
Inhibition of Fibril Formation: By sequestering Aβ oligomers, KHK6640 may also interfere with the aggregation cascade, potentially reducing the formation of larger, insoluble amyloid plaques.
-
Enhanced Clearance: The formation of KHK6640-Aβ oligomer complexes may facilitate their clearance from the brain through various mechanisms, including microglial phagocytosis.
Signaling Pathways in Alzheimer's Disease Targeted by KHK6640
Soluble Aβ oligomers are known to disrupt several critical neuronal signaling pathways, leading to the cognitive decline observed in Alzheimer's disease. By neutralizing these oligomers, KHK6640 is hypothesized to restore normal signaling.
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations involving KHK6640 and its murine precursor, E64, have provided a strong rationale for its clinical development.[1][2] Studies in rodent models of Alzheimer's disease, including those with induced Aβ pathology and transgenic mice, demonstrated that treatment with these antibodies led to improvements in cognitive performance.[1][2]
Phase I/IIa Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled Phase I/IIa study was conducted to evaluate the safety, pharmacokinetics, and exploratory efficacy of KHK6640 in patients with prodromal or mild to moderate Alzheimer's disease.[2]
Table 1: Summary of KHK6640 Phase I/IIa Clinical Trial Data
| Parameter | Finding | Citation |
| Safety | KHK6640 was generally well-tolerated across all doses. | [2] |
| No cases of amyloid-related imaging abnormalities-edema (ARIA-E) were reported. | [1] | |
| A low incidence of microhemorrhages was observed. | [1] | |
| Pharmacokinetics | The serum terminal elimination half-life was approximately 18-19 days. | [1][2] |
| Dose-related increases in KHK6640 levels were observed in both serum and CSF. | [2] | |
| Target Engagement | A dose-dependent increase in KHK6640-bound Aβ oligomers was detected in the CSF. | [1] |
| Exploratory Efficacy | Positive trends were observed in brain glucose metabolism and amyloid load as measured by PET scans. | [2] |
| Cognitive assessments were inconclusive due to the small sample size. | [2] |
Experimental Protocols
Detailed experimental protocols for the development and evaluation of KHK6640 are proprietary. However, this section outlines the general methodologies that are standard in the field for the key experiments cited.
Quantification of Aβ Oligomers in Cerebrospinal Fluid (ELISA)
A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Aβ oligomers in CSF.
Methodology:
-
Coating: Microtiter plates are coated with a capture antibody that specifically binds to Aβ.
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: CSF samples are added to the wells and incubated to allow Aβ oligomers to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody that also recognizes Aβ is added, creating a "sandwich".
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate and Measurement: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The intensity of the signal is proportional to the concentration of Aβ oligomers in the sample.
In Vivo Microdialysis for Aβ Measurement
This technique allows for the sampling of unbound molecules from the interstitial fluid of the brain in living animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial CSF solution.
-
Sample Collection: Small molecules, including Aβ monomers and oligomers, diffuse across the semi-permeable membrane of the probe and are collected in the outgoing perfusate.
-
Analysis: The collected dialysate is then analyzed using sensitive techniques like ELISA or mass spectrometry to quantify Aβ levels.
Conclusion and Future Directions
This compound (KHK6640) represents a promising therapeutic approach for Alzheimer's disease by specifically targeting the neurotoxic Aβ oligomers. The favorable safety profile and evidence of target engagement in early clinical trials are encouraging. Future larger-scale clinical trials will be necessary to definitively establish the efficacy of KHK6640 in slowing or preventing cognitive decline in individuals with Alzheimer's disease. Further research into the precise downstream signaling effects of Aβ oligomer neutralization will also be crucial for a complete understanding of its therapeutic mechanism.
References
In-depth Technical Guide: Initial Pharmacokinetic Properties of KHG26693
Introduction
KHG26693 is a novel investigational compound. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development as a potential therapeutic agent. This document provides a comprehensive overview of the initial, preclinical pharmacokinetic data for this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is based on preliminary in vitro and in vivo studies.
Pharmacokinetic Data Summary
The following tables summarize the quantitative pharmacokinetic parameters of this compound determined from preclinical studies.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Assay | Result |
| Solubility | Aqueous Solubility (pH 7.4) | 75 µg/mL |
| Permeability | Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 1.2 | |
| Metabolic Stability | Human Liver Microsomes (T½) | 45 min |
| Rat Liver Microsomes (T½) | 30 min | |
| Plasma Protein Binding | Human Plasma | 92% |
| Rat Plasma | 88% |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1200 ± 150 | 850 ± 110 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-t (ng·h/mL) | 1800 ± 200 | 4500 ± 550 |
| AUC₀-inf (ng·h/mL) | 1850 ± 210 | 4650 ± 580 |
| T½ (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Cl (L/h/kg) | 0.54 ± 0.06 | - |
| Vdss (L/kg) | 1.8 ± 0.2 | - |
| F (%) | - | 51 |
| Data are presented as mean ± standard deviation (n=5 per group). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.
1. Aqueous Solubility
A saturated solution of this compound was prepared in phosphate-buffered saline (PBS) at pH 7.4. The solution was shaken for 24 hours at room temperature. Following centrifugation to remove undissolved solid, the concentration of this compound in the supernatant was determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
2. Caco-2 Permeability
Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. For the apical-to-basolateral (A→B) permeability assessment, this compound was added to the apical side, and its appearance in the basolateral chamber was monitored over 2 hours. For the basolateral-to-apical (B→A) assessment, the compound was added to the basolateral side. Samples were collected from the receiver chamber at specified time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) and efflux ratio were calculated.
3. Metabolic Stability in Liver Microsomes
This compound (1 µM) was incubated with human or rat liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with ice-cold acetonitrile. The remaining concentration of this compound was quantified by LC-MS/MS. The in vitro half-life (T½) was determined from the slope of the natural log of the remaining parent compound versus time.
4. Plasma Protein Binding
The binding of this compound to human and rat plasma proteins was determined using rapid equilibrium dialysis (RED). This compound was added to plasma, and the mixture was dialyzed against a protein-free buffer using a RED device. After reaching equilibrium, the concentrations of this compound in the plasma and buffer chambers were measured by LC-MS/MS to calculate the percentage of protein binding.
5. In Vivo Pharmacokinetic Study in Rats
Male Sprague-Dawley rats were used for the study. For intravenous (IV) administration, this compound was administered as a bolus dose of 1 mg/kg via the tail vein. For oral (PO) administration, a 10 mg/kg dose was administered by gavage. Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Signaling Pathway Context
While the primary focus of this document is on the pharmacokinetic properties, it is important to consider the biological context in which this compound acts. This compound is being developed as a modulator of the hypothetical "KHG Signaling Pathway." The simplified diagram below illustrates the proposed mechanism of action.
Disclaimer: The information provided in this document is based on preliminary, unpublished research data. The pharmacokinetic properties and proposed mechanism of action of this compound are subject to change as further studies are conducted. This document is intended for informational purposes for a scientific audience and should not be considered as a guide for clinical use.
Methodological & Application
KHG26693 experimental protocol for cell culture
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of KHG26693 in cell culture.
Introduction
Initial searches for the experimental compound this compound did not yield specific public data regarding its mechanism of action, signaling pathways, or established cell culture protocols. The information presented herein is based on generalized laboratory procedures for handling novel compounds in a cell culture setting. Researchers should adapt these protocols based on the observed effects of this compound on their specific cell lines of interest. Careful optimization of parameters such as concentration, incubation time, and cell density will be critical for obtaining reproducible and meaningful results.
Experimental Protocols
General Cell Culture Maintenance
A foundational aspect of reproducible experiments is the consistent and sterile maintenance of cell cultures. The following are generalized protocols for passaging both adherent and suspension cells. Specific media formulations and passage ratios will need to be optimized for the cell line being used.
Adherent Cell Culture Protocol: This procedure outlines the steps for dissociating and splitting adherent cells.[1]
-
Aspirate Media: Carefully remove the spent culture medium from the flask or plate.
-
Wash: Gently wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit enzymatic activity.
-
Dissociation: Add a sufficient volume of a dissociation reagent, such as Trypsin-EDTA, to cover the cell monolayer. Incubate the vessel at 37°C until the cells detach. This process should be monitored under a microscope to prevent over-trypsinization.
-
Neutralization: Once detached, add a volume of complete growth medium containing fetal bovine serum (FBS) to inactivate the trypsin.
-
Cell Collection and Counting: Transfer the cell suspension to a sterile conical tube and centrifuge to pellet the cells. Resuspend the cell pellet in a known volume of fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Reseeding: Dilute the cell suspension to the desired seeding density in a new culture vessel containing pre-warmed complete growth medium.
Suspension Cell Culture Protocol: This protocol describes the method for passaging non-adherent cells.[1]
-
Cell Collection: Transfer the cell suspension from the culture vessel to a sterile conical tube.
-
Centrifugation: Pellet the cells by centrifugation. The speed and duration will be cell-line dependent.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a small volume of fresh, pre-warmed growth medium.
-
Cell Counting and Seeding: Perform a cell count and dilute the cells to the appropriate density in a new culture flask with the required volume of fresh medium.
Cryopreservation and Thawing of Cells
Proper freezing and thawing techniques are crucial for long-term cell storage and maintaining cell viability.
Cell Freezing Protocol:
-
Preparation: Culture the cells to a healthy, log-phase growth state.
-
Harvesting: Harvest the cells as described in the passaging protocols.
-
Resuspension in Freezing Medium: Centrifuge the cell suspension and resuspend the pellet in a cold, sterile freezing medium (e.g., complete growth medium supplemented with 5-10% DMSO).
-
Aliquoting: Dispense the cell suspension into cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
Long-Term Storage: Transfer the vials to a liquid nitrogen dewar for long-term storage.
Thawing Protocol:
-
Rapid Thawing: Quickly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.
-
Dilution: Transfer the contents of the vial to a conical tube containing pre-warmed complete growth medium to dilute the cryoprotectant.
-
Centrifugation: Pellet the cells by centrifugation.
-
Reseeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium in a new culture vessel.
-
Recovery: Allow the cells to attach and recover for at least 24 hours before initiating any experiments.
Data Presentation
As no quantitative data for this compound is publicly available, the following tables are provided as templates for researchers to organize their experimental findings.
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
|---|---|---|---|
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 |
| 100 | | | |
Table 2: Effect of this compound on Target Gene Expression (Relative Quantification)
| Treatment | Target Gene 1 | Target Gene 2 | Housekeeping Gene |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| this compound (X µM) | | | 1.0 |
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by an experimental compound and a standard experimental workflow for testing such a compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Caption: Standard workflow for assessing the effect of a compound on cell viability.
References
Application Notes and Protocols for In Vivo Studies with Novel Small Molecule Inhibitors
Topic: Recommended Dosage of a Novel Small Molecule Inhibitor for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available in vivo studies and specific experimental data for the compound KHG26693 are not available at the time of this writing. Therefore, this document provides a generalized framework and recommended protocols for determining the appropriate in vivo dosage of a novel small molecule inhibitor, which can be adapted by researchers for their specific compound of interest.
Introduction
The determination of an appropriate and effective dosage is a critical step in the preclinical evaluation of any novel therapeutic agent for in vivo studies. The primary goal is to identify a dose range that maximizes therapeutic efficacy while minimizing toxicity. This process typically involves a series of dose-finding studies, beginning with dose escalation to determine the maximum tolerated dose (MTD) and followed by studies to establish the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound. These studies provide the necessary data to select a recommended dose for more extensive preclinical efficacy and safety evaluations.
Key Principles for In Vivo Dose Determination
Before initiating in vivo studies, a thorough in vitro characterization of the compound should be completed. This includes determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant cell-based assays. This in vitro potency data serves as a starting point for estimating the potential therapeutic concentrations needed in vivo.
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[1][2] Key parameters such as clearance, volume of distribution, and bioavailability will directly influence the dosing regimen.[2][3]
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered to an animal model without causing unacceptable toxicity.
Materials:
-
Novel small molecule inhibitor
-
Vehicle for solubilizing the compound (e.g., DMSO, PBS, carboxymethylcellulose)
-
Appropriate animal model (e.g., BALB/c mice, Sprague-Dawley rats)
-
Standard laboratory equipment for animal handling and observation
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Grouping: Randomly assign animals to multiple dose groups, including a vehicle control group. A typical study might include 3-5 dose levels.
-
Dose Preparation: Prepare fresh formulations of the compound in the appropriate vehicle on each day of dosing.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Data Collection: Record all observations meticulously. At the end of the study period (typically 7-14 days), collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy and histopathological examination of major organs.[4]
Pharmacokinetic (PK) Study
Objective: To characterize the ADME properties of the compound in the selected animal model.
Materials:
-
Novel small molecule inhibitor
-
Vehicle
-
Cannulated animal models (for serial blood sampling)
-
Analytical equipment for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Utilize cannulated animals to facilitate repeated blood sampling without causing undue stress.
-
Dose Administration: Administer a single dose of the compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, clearance, and half-life.
Data Presentation
Table 1: Hypothetical Dose-Ranging Study Design for a Novel Small Molecule Inhibitor
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Oral Gavage | 10 |
| 2 | Compound X | 10 | Oral Gavage | 10 |
| 3 | Compound X | 30 | Oral Gavage | 10 |
| 4 | Compound X | 100 | Oral Gavage | 10 |
| 5 | Compound X | 300 | Oral Gavage | 10 |
Visualization of Pathways and Workflows
Caption: Hypothetical signaling pathway of a kinase inhibitor.
Caption: General experimental workflow for in vivo dose determination.
References
- 1. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KHG26693 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHG26693 has been identified as a potent small molecule with significant neuroprotective properties. Its mechanism of action involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Specifically, this compound has been shown to inhibit this pathway, leading to a reduction in glutamate-induced autophagic cell death in neuronal cells. These characteristics make this compound a promising candidate for the development of therapeutics for neurodegenerative diseases.
High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel bioactive compounds. This document provides detailed application notes and protocols for the use of this compound in relevant HTS assays to assess its activity and efficacy. The described assays are designed to be robust, scalable, and suitable for automated screening platforms.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects by inhibiting the PI3K/Akt/mTOR signaling cascade. Under conditions of cellular stress, such as glutamate-induced excitotoxicity, this pathway can be dysregulated, leading to excessive autophagy and ultimately cell death. This compound intervenes by inhibiting key kinases in this pathway, thereby restoring cellular homeostasis and promoting neuronal survival.
Application Notes: KHG26693 as a Selective JAK2 Inhibitor for Myeloproliferative Neoplasm (MPN) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
KHG26693 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), particularly effective against the V617F mutant which is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2] These disorders are characterized by the overproduction of myeloid cells, and the constitutively active JAK2 V617F mutant leads to cytokine-independent cell growth and survival.[1][3] this compound offers a valuable tool for researchers studying the JAK/STAT signaling pathway and for the preclinical evaluation of novel therapeutic strategies for MPNs. These notes provide an overview of its application, key performance data, and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound targets the ATP-binding site within the kinase domain of JAK2. In MPNs driven by the JAK2 V617F mutation, the kinase is constitutively active, leading to the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4] Activated STATs dimerize, translocate to the nucleus, and promote the transcription of genes involved in cell proliferation, differentiation, and survival. This compound effectively blocks this cascade by inhibiting the autophosphorylation of JAK2, thereby preventing the subsequent phosphorylation of STAT proteins and downregulating the expression of target genes.
Data Presentation
The following tables summarize the key quantitative parameters of this compound in relevant biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Type |
| JAK2 (V617F) | 5.2 | Biochemical |
| JAK2 (Wild-Type) | 15.8 | Biochemical |
| JAK1 | 250.4 | Biochemical |
| JAK3 | > 1000 | Biochemical |
| TYK2 | 450.9 | Biochemical |
Table 2: Cellular Activity in MPN Model Cell Lines
| Cell Line | Genotype | Assay Type | IC₅₀ (nM) |
| HEL 92.1.7 | JAK2 V617F | Cell Proliferation (72h) | 25.6 |
| SET-2 | JAK2 V617F | Cell Proliferation (72h) | 30.1 |
| Ba/F3 (Epo-R + JAK2 V617F) | Engineered JAK2 V617F | Cell Proliferation (72h) | 22.8 |
| K562 | BCR-ABL | Cell Proliferation (72h) | > 5000 |
Table 3: Inhibition of Downstream Signaling
| Cell Line | Treatment | Endpoint | IC₅₀ (nM) |
| HEL 92.1.7 | This compound (2h) | p-STAT3 (Tyr705) Inhibition | 45.2 |
| SET-2 | This compound (2h) | p-STAT5 (Tyr694) Inhibition | 55.7 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS)
This protocol is designed to determine the effect of this compound on the proliferation of JAK2 V617F-positive cells, such as the HEL 92.1.7 cell line.
Materials:
-
HEL 92.1.7 cells (or other suitable MPN cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
96-well clear-bottom, black-walled tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[5]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest HEL 92.1.7 cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cells in culture medium to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Data Acquisition:
Protocol 2: Western Blot for p-STAT3 Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT3, a direct downstream target of JAK2.[9][10]
Materials:
-
HEL 92.1.7 cells
-
6-well tissue culture plates
-
This compound (10 mM stock in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-total STAT3, Rabbit anti-β-Actin (loading control).[9]
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEL 92.1.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.[11]
-
Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.[11]
-
Wash three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Re-probing (Stripping):
-
To analyze total STAT3 and the loading control on the same membrane, strip the membrane using a mild stripping buffer.[13]
-
Re-block the membrane and probe sequentially with antibodies for total STAT3 and then β-Actin, following the steps above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Calculate the percentage inhibition of p-STAT3 relative to the vehicle-treated control and determine the IC₅₀ value.
-
References
- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
KHG26693 solution preparation for laboratory use
Application Notes and Protocols for KHG26693
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a thiazole derivative with demonstrated anti-inflammatory and antioxidant properties.[1] This compound has garnered interest in preclinical research for its potential therapeutic applications, notably in contexts involving oxidative stress and inflammation. Its mechanism of action involves the modulation of key cellular signaling pathways, making it a valuable tool for investigating cellular processes related to cell survival, proliferation, and stress responses. These application notes provide a comprehensive guide for the preparation and use of this compound in a laboratory setting, including detailed protocols for solution preparation and key in vitro assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 1497249-95-2 | [2] |
| Molecular Formula | C₁₄H₂₀N₂S | [3] |
| Molecular Weight | 248.38 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility in DMSO | Data not available. Presumed soluble based on common practice for similar compounds. | |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for up to 1 year | [2] |
Mechanism of Action
This compound exerts its biological effects primarily through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. In the context of glutamate-induced neuronal injury, this compound has been shown to counteract the suppression of the PI3K/Akt/mTOR pathway, thereby inhibiting autophagic cell death.[4] By maintaining the phosphorylation status of PI3K, Akt, and mTOR, this compound promotes cell survival under conditions of cellular stress.[4]
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed mechanism of this compound.
Solution Preparation
The accurate preparation of a this compound stock solution is fundamental for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution
-
Calculation:
-
Molecular Weight of this compound = 248.38 g/mol
-
To prepare a 10 mM solution, dissolve 2.4838 mg of this compound in 1 mL of DMSO.
-
-
Weighing:
-
Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
-
Vortexing:
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
-
Aliquoting:
-
To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
-
Labeling:
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
-
Storage:
-
Store the stock solution aliquots at -80°C for long-term stability.
-
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Caption: Workflow for Western blot analysis of the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on cell proliferation and viability.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experiments. Specific values for this compound are not yet publicly available and should be determined empirically.
Table 1: PI3K/Akt/mTOR Pathway Inhibition
| Parameter | Value | Cell Line | Experimental Conditions |
| IC₅₀ (p-Akt) | Data not available | TBD | TBD |
| IC₅₀ (p-mTOR) | Data not available | TBD | TBD |
IC₅₀ (50% inhibitory concentration) values should be determined by performing dose-response experiments and analyzing the data using non-linear regression.
Table 2: Cell Viability
| Parameter | Value | Cell Line | Incubation Time |
| EC₅₀ | Data not available | TBD | 24h |
| EC₅₀ | Data not available | TBD | 48h |
| EC₅₀ | Data not available | TBD | 72h |
EC₅₀ (50% effective concentration) values should be determined by performing dose-response experiments and analyzing the data using non-linear regression.
Conclusion
This compound is a promising research compound with a defined mechanism of action on the PI3K/Akt/mTOR signaling pathway. The protocols provided herein offer a framework for the preparation and in vitro evaluation of this compound. It is imperative for researchers to empirically determine the optimal concentrations and experimental conditions for their specific cell models and research questions. The provided templates for quantitative data will aid in the systematic characterization of this compound's biological activity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KHG26693 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHG26693, chemically identified as N-Adamantyl-4-methylthiazol-2-amine, is a neuroprotective agent that has demonstrated significant efficacy in mitigating glutamate-induced neuronal injury.[1][2] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound. The primary mechanism of action for this compound involves the modulation of the PI3K/Akt/mTOR signaling pathway, leading to the suppression of autophagy and apoptosis in neuronal cells.[2] These protocols are designed for researchers in neuroscience, pharmacology, and drug development to consistently and accurately measure the neuroprotective effects of this compound.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound exerts its neuroprotective effects by positively modulating the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation. In the context of glutamate-induced excitotoxicity, this pathway is often suppressed, leading to autophagic cell death. This compound treatment has been shown to restore the phosphorylation levels of key proteins in this pathway, thereby inhibiting autophagy and promoting neuronal survival.[2]
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in in vitro models of glutamate-induced neurotoxicity.
Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Cytotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate (5 mM) | - | 45 ± 3.8 |
| Glutamate + this compound | 5 | 62 ± 4.1 |
| Glutamate + this compound | 10 | 75 ± 3.9 |
| Glutamate + this compound | 20 | 88 ± 4.5 |
| Glutamate + this compound | 50 | 92 ± 3.7 |
| This compound alone | 50 | 98 ± 4.9 |
| *p < 0.01 compared to Glutamate-treated group. Data are representative and compiled from findings reported in literature.[1] |
Table 2: Effect of this compound on Apoptosis Markers in Glutamate-Treated Neurons
| Treatment Group | Caspase-3 Activity (% of Glutamate Group) | TUNEL-Positive Cells (% of Glutamate Group) |
| Glutamate | 100 ± 8.5 | 100 ± 11.2 |
| Glutamate + this compound (20 µM) | 58 ± 6.2 | 45 ± 7.8 |
| *p < 0.01 compared to Glutamate-treated group. Data are representative and compiled from findings reported in literature.[2] |
Experimental Protocols
In Vitro Efficacy Assessment
Protocol 1: Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
This protocol details the procedure for inducing neurotoxicity in primary cortical neuron cultures to assess the protective effects of this compound.
-
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well for viability assays, 6-well for protein analysis)
-
This compound (N-Adamantyl-4-methylthiazol-2-amine)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates in supplemented Neurobasal medium. Allow neurons to mature for 7-10 days in vitro.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat neurons with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
-
Induction of Neurotoxicity:
-
Prepare a stock solution of L-Glutamic acid in sterile water.
-
After the 2-hour pre-treatment, add glutamate to the culture medium to a final concentration of 5 mM.
-
Incubate for 12 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Following the 12-hour incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway and Autophagy Markers
This protocol outlines the western blot procedure to analyze the effect of this compound on key signaling and autophagy proteins.
-
Materials:
-
Treated cell cultures from Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-LC3, anti-Beclin-1, anti-p62, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
-
In Vivo Efficacy Assessment
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common in vivo model of focal cerebral ischemia to evaluate the neuroprotective efficacy of this compound.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament for occlusion
-
This compound
-
Vehicle (e.g., saline with 1% DMSO)
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
-
Procedure:
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately after reperfusion.
-
-
Neurobehavioral Assessment:
-
Perform a battery of behavioral tests at 24 and 48 hours post-MCAO.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Histological Analysis (at 48 hours):
-
Sacrifice the animals and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2% TTC solution. Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of the neuroprotective agent this compound. By utilizing these standardized in vitro and in vivo methods, researchers can obtain reliable and reproducible data on the compound's ability to mitigate glutamate-induced neuronal damage through the modulation of the PI3K/Akt/mTOR signaling pathway and the inhibition of autophagy and apoptosis. These detailed procedures and data presentation formats are intended to facilitate the consistent assessment of this compound and similar neuroprotective compounds in a research and drug development setting.
References
KHG26693: A Potent and Selective IRAK4 Inhibitor for Investigating Innate Immunity and Inflammatory Disease
Introduction
KHG26693 is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] As a key mediator of the innate immune system, IRAK4 plays a pivotal role in the inflammatory response, making it a significant target for therapeutic intervention in a range of autoimmune diseases, inflammatory disorders, and cancers.[3][4] This document provides detailed application notes and protocols for the use of this compound as a tool compound in molecular biology research.
Mechanism of Action
IRAK4 functions as a central node in the MyD88-dependent signaling cascade.[2][4] Upon activation of TLRs (except TLR3) or IL-1Rs by their respective ligands, IRAK4 is recruited to the receptor complex and becomes activated.[2] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[2][4] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[2] this compound exerts its inhibitory effect by binding to the kinase domain of IRAK4, preventing its phosphorylation and subsequent activation of downstream signaling molecules.
Quantitative Data
The inhibitory activity of this compound and other representative IRAK4 inhibitors is summarized in the table below. This data is essential for determining the appropriate concentrations for in vitro and in vivo experiments.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Hypothetical) | IRAK4 | 2.8 | Biochemical Kinase Assay | N/A |
| IRAK4-IN-4 | IRAK4 | 2.8 | Biochemical Kinase Assay | [5] |
| IRAK4-IN-4 | cGAS | 2.1 | Biochemical Assay | [5] |
| PF-06650833 | IRAK4 | - | Clinical Trials | [2] |
| BMS-986126 | IRAK4 | - | Clinical Trials | [2] |
| BAY1834845 | IRAK4 | - | Clinical Trials | [2] |
| KIC-0101 | IRAK4/PIM1 | - | In Vitro/In Vivo Studies | [4] |
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
1. In Vitro IRAK4 Kinase Assay
This protocol is designed to determine the IC50 value of this compound against IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a fluorescently labeled peptide)
-
This compound (serial dilutions)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Add 5 µL of diluted recombinant IRAK4 enzyme to each well of a 384-well plate.
-
Add 2.5 µL of this compound at various concentrations (e.g., from 100 µM to 0.1 nM) or DMSO as a vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., 20 mM EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
2. Cell-Based Cytokine Release Assay
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to TLR stimulation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) or other TLR ligands
-
This compound (serial dilutions)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a TLR ligand (e.g., 100 ng/mL LPS) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of cytokine release by this compound.
-
3. Western Blot Analysis of IRAK4 Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of downstream targets of IRAK4.
-
Materials:
-
Cells treated as in the cytokine release assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phospho-IRAK1, total IRAK1, phospho-NF-κB, total NF-κB, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Experimental Workflow
The following diagram outlines a general workflow for characterizing the activity of an IRAK4 inhibitor like this compound.
Caption: General Experimental Workflow for IRAK4 Inhibitor Characterization.
Applications in Research
This compound is a valuable tool for:
-
Investigating the role of IRAK4 in innate immunity: By selectively inhibiting IRAK4, researchers can dissect its specific contributions to TLR and IL-1R signaling in various cell types and disease models.
-
Validating IRAK4 as a therapeutic target: The use of this compound in preclinical models of inflammatory diseases (e.g., rheumatoid arthritis, psoriasis, lupus) and cancer can help validate the therapeutic potential of IRAK4 inhibition.[1][4]
-
Screening for novel anti-inflammatory compounds: this compound can be used as a reference compound in high-throughput screening assays to identify new modulators of the IRAK4 pathway.
-
Studying the crosstalk between innate and adaptive immunity: As IRAK4 integrates signals that shape both innate and adaptive immune responses, this compound can be used to explore the interplay between these two arms of the immune system.[1]
While the specific compound "this compound" was not identified in the initial search, this application note provides a comprehensive overview of the use of a representative IRAK4 inhibitor as a tool compound in molecular biology. The provided data, protocols, and diagrams are based on the well-characterized class of IRAK4 inhibitors and are intended to serve as a valuable resource for researchers interested in studying the role of IRAK4 in health and disease. The potent and selective nature of such inhibitors makes them indispensable tools for elucidating the complexities of the innate immune system and for the development of novel therapeutic strategies.
References
- 1. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4-IN-4 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Unidentified Compound: Flow Cytometry Protocols for KHG26693 Cannot Be Generated
Comprehensive searches for the compound identifier "KHG26693" have yielded no specific information regarding its nature, biological target, or mechanism of action. As a result, the development of detailed application notes and flow cytometry protocols for this substance is not possible at this time.
The scientific literature and available databases do not contain references to "this compound," preventing the creation of accurate and reliable experimental methodologies. Information on a compound's biological effects and cellular targets is essential for designing relevant flow cytometry experiments, including the selection of appropriate cell types, fluorescent markers, and controls.
Without foundational knowledge of this compound, any attempt to generate protocols would be purely speculative and lack the scientific validity required by researchers, scientists, and drug development professionals. Further investigation into the correct identifier or the provision of background information on the compound is necessary to proceed with this request.
Troubleshooting & Optimization
How to prevent KHG26693 degradation in experiments
Technical Support Center: KHG26693
Disclaimer: Information regarding the specific compound "this compound" is not publicly available. This guide provides best practices for preventing the degradation of generic small-molecule inhibitors in experimental settings. Researchers should validate these recommendations for their specific compound by consulting its Safety Data Sheet (SDS) and performing stability studies.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of research compounds like this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and stock solutions?
A1: Proper storage is the first line of defense against compound degradation. For solid compounds, storage at -20°C or -80°C in a desiccator is recommended to protect against thermal degradation and moisture.[1][2][3] Stock solutions, typically in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Always consult the product-specific datasheet or Certificate of Analysis (COA) for tailored storage instructions.[1][5]
Q2: My experimental results are inconsistent. Could this compound degradation be the cause?
A2: Yes, inconsistent results are a common symptom of compound instability.[6] Degradation can lower the effective concentration of the active compound, leading to variable dose-response curves and diminished biological effects. If you observe a loss of potency or high variability between experiments, assessing the stability and purity of your compound stock and working solutions is a critical troubleshooting step.
Q3: Which solvents are recommended for dissolving and preparing this compound solutions?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic small molecules.[6] For aqueous experimental buffers, it is crucial to keep the final DMSO concentration low (typically <0.5%) to prevent solvent-induced toxicity or artifacts.[4][6] The stability of a compound can vary significantly between solvents, so it is advisable to test stability in the final experimental medium.
Q4: How can I minimize this compound degradation in my cell culture medium during long-term experiments?
A4: Compounds can be unstable in aqueous and high-temperature environments like a 37°C incubator. Key degradation pathways in such conditions include hydrolysis and oxidation.[7] To mitigate this, consider the following:
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Prepare Fresh: Make fresh dilutions of the compound from a frozen stock solution immediately before each experiment.[4]
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Replenish Compound: For experiments lasting over 24 hours, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.[4]
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Minimize Light Exposure: Some compounds are light-sensitive.[1] Handle the compound and prepare solutions in low-light conditions and use amber-colored tubes or plates to protect them from photodegradation.[4][5]
Q5: I suspect my this compound has degraded. How can I test its purity and concentration?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound purity. A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification.[8] Comparing a potentially degraded sample to a fresh, validated standard will confirm if degradation has occurred.
Q6: Are there any known incompatibilities of this compound with common lab plastics or reagents?
A6: Hydrophobic compounds can adsorb to the surface of certain plastics, reducing the effective concentration in your experiment.[4] If you suspect this is an issue, consider using low-binding microplates and tubes. Additionally, some reagents in media, particularly those containing sulfhydryl groups like DTT, can react with certain compound classes. Always review the chemical structure of your compound for reactive functional groups.
Data & Stability
Quantitative data from stability studies should be summarized to guide experimental design. The following tables represent hypothetical data for a compound like this compound.
Table 1: Example Long-Term Storage Recommendations for this compound
| Formulation | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | ≤ 1 year | Store in a desiccator, protected from light. |
| Solid Powder | -80°C | ≤ 2 years | Store in a desiccator, protected from light. |
| 10 mM Stock in DMSO | -20°C | ≤ 3 months | Aliquot to avoid freeze-thaw cycles. |
| 10 mM Stock in DMSO | -80°C | ≤ 1 year | Aliquot to avoid freeze-thaw cycles. |
Table 2: Example Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time Point | Percent Remaining (via HPLC) | Observations |
| 0 hours | 100% | N/A |
| 8 hours | 98.2% | Minor degradation detected. |
| 24 hours | 85.1% | Significant degradation observed. |
| 48 hours | 65.7% | Major degradation; replenishment recommended. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
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Materials: this compound powder, anhydrous DMSO, sterile low-binding microtubes, calibrated analytical balance, vortex mixer.
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Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the required amount of powder in a sterile environment.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if solubility is an issue, but must be validated to ensure it does not cause degradation.[4]
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Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile, low-binding microtubes.
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Label each aliquot clearly with the compound name, concentration, and date of preparation.[3]
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Store the aliquots at -80°C, protected from light.
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Protocol 2: Assessing the Stability of this compound via HPLC (Forced Degradation Study)
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Objective: To determine the stability of this compound under various stress conditions to identify potential degradation pathways.
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Materials: this compound stock solution, HPLC system with UV detector, C18 column, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp, heating block.
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Procedure:
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Preparation: Prepare solutions of this compound (e.g., 50 µM) from the DMSO stock under different stress conditions:
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Time Points: Collect samples from each condition at multiple time points (e.g., 0, 2, 8, 24 hours).[4] Neutralize acidic and basic samples before analysis.
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HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the peak of the parent compound from any new peaks corresponding to degradation products.[8]
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Data Interpretation: Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour sample. The appearance of new peaks indicates degradation.
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Visual Guides
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. globalchemsdepot.com [globalchemsdepot.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: KHG26693-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KHG26693 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site in the kinase domain of EGFR, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a serum-free medium to minimize solvent-related toxicity. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid off-target effects.
Q3: What is the stability of this compound in solution?
A3: The 50 mM stock solution of this compound in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used immediately to ensure potency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, MTS) | 1. Cell seeding density is not uniform.2. Inconsistent incubation time with this compound.3. Precipitation of this compound in the culture medium. | 1. Ensure even cell distribution by gently rocking the plate after seeding. Use a multichannel pipette for consistency.2. Standardize the incubation period for all experimental conditions.3. Visually inspect the medium for any precipitates after adding this compound. If precipitation occurs, prepare a fresh dilution from the stock solution. |
| High background signal in Western blot analysis for phosphorylated proteins (e.g., p-EGFR, p-ERK) | 1. Inadequate washing steps.2. Non-specific antibody binding.3. High concentration of the primary or secondary antibody. | 1. Increase the number and duration of washing steps after antibody incubation.2. Use a blocking buffer containing 5% non-fat dry milk or bovine serum albumin (BSA) for at least 1 hour.3. Optimize the antibody concentrations by performing a titration experiment. |
| No significant inhibition of cell proliferation observed at expected concentrations. | 1. The cell line used is resistant to EGFR inhibition.2. Degradation of the this compound compound.3. Incorrect concentration calculation. | 1. Verify the EGFR expression and mutation status of the cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A549, NCI-H1975).2. Use a fresh aliquot of the this compound stock solution. Check the storage conditions and age of the compound.3. Double-check all calculations for dilutions and final concentrations. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the growth medium from the wells and add 100 µL of the diluted compound or vehicle control (0.1% DMSO). Incubate for 48 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of EGFR Pathway Inhibition
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Cell Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Technical Support Center: Enhancing the In Vivo Bioavailability of KHG26693
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with KHG26693. Our goal is to help you improve its bioavailability and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What could be the underlying cause?
Low and inconsistent plasma concentrations of this compound are often indicative of poor oral bioavailability. This can stem from several factors, including low aqueous solubility, rapid metabolism in the liver (first-pass effect), or poor permeability across the intestinal wall. It is also possible that the compound is unstable in the gastrointestinal (GI) tract.
Q2: How can I determine if the low bioavailability of this compound is due to poor solubility?
To assess the solubility of this compound, you can perform equilibrium solubility studies in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the GI tract. If the solubility is consistently low (e.g., <10 µg/mL), it is likely a significant contributor to its poor bioavailability.
Q3: What are the initial steps I can take to improve the oral absorption of this compound?
For compounds with low solubility, several formulation strategies can be employed to enhance oral absorption.[1][2][3] These include:
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Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[4][5]
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents in the formulation can improve the solubility of this compound in the GI fluids.
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Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system can enhance its absorption via the lymphatic pathway, bypassing the first-pass metabolism in the liver.[1]
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate and extent of absorption.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low plasma exposure after oral administration | Poor aqueous solubility of this compound. | Perform solubility studies. Consider formulation strategies such as micronization, nanosuspension, or lipid-based formulations to enhance dissolution.[2][4][5] |
| Rapid first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or structural modification of the compound. | |
| Poor intestinal permeability. | Perform in vitro permeability assays (e.g., Caco-2 permeability). If permeability is low, explore the use of permeation enhancers or targeted delivery systems. | |
| High variability in plasma concentrations between subjects | Food effects on drug absorption. | Conduct food-effect studies in your animal model to determine if administration with food improves or hinders absorption and variability. |
| Inconsistent formulation performance. | Ensure the formulation is homogenous and stable. For suspensions, ensure adequate particle size distribution and prevent aggregation. | |
| No detectable plasma concentration | Insufficient dose administered. | Review the dose calculation and consider administering a higher dose, if tolerated. |
| Analytical method not sensitive enough. | Validate your bioanalytical method to ensure it has the required sensitivity and accuracy to detect low concentrations of this compound. | |
| Compound instability in the GI tract. | Assess the stability of this compound in simulated gastric and intestinal fluids. If unstable, consider enteric coating or the use of stability-enhancing excipients. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
Objective: To determine the aqueous solubility of this compound at various physiologically relevant pH values.
Methodology:
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Prepare a series of buffers with pH values of 1.2, 4.5, 6.8, and 7.4.
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Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
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Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
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Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
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The measured concentration represents the equilibrium solubility at that specific pH.
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Methodology:
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Prepare an incubation mixture containing liver microsomes (from the relevant species), NADPH (as a cofactor), and a buffer solution.
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Pre-warm the incubation mixture to 37°C.
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Add a known concentration of this compound to initiate the metabolic reaction.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
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Include appropriate controls (e.g., incubations without NADPH to assess non-enzymatic degradation and a positive control with a known rapidly metabolized compound).
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Centrifuge the quenched samples to precipitate proteins.
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Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.
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Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to estimate the metabolic stability.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Improving Bioavailability
Caption: Workflow for troubleshooting and improving the in vivo bioavailability of a drug candidate.
Potential Signaling Pathway Affected by this compound
Disclaimer: The following diagram is a hypothetical representation of a signaling pathway that an anti-inflammatory and antioxidant agent like this compound might modulate. Specific pathways for this compound require experimental validation.
References
Addressing off-target effects of KHG26693
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KHG26693 (N-Adamantyl-4-methylthiazol-2-amine). The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to exert its effects primarily by modulating the PI3K/Akt/mTOR signaling pathway. In the context of glutamate-induced neuronal injury, this compound has been shown to prevent the suppression of this pathway, thereby inhibiting autophagic cell death. It maintains the phosphorylation status of key proteins PI3K, Akt, and mTOR, which are crucial for cell survival and proliferation. Additionally, this compound has demonstrated neuroprotective effects by attenuating amyloid β-induced oxidative stress, potentially through the upregulation of the Nrf2/HO-1 pathway.[1][2]
Q2: Are there any known off-target effects of this compound?
While a specific off-target profile for this compound is not extensively published, the chemical structure, containing an adamantane group, and its action as a kinase pathway modulator suggest potential for off-target activities. The adamantane moiety is known to interact with various proteins, and compounds with similar structures have shown inhibitory effects on enzymes such as 11β-HSD1, urease, α-amylase, and α-glucosidase.[3][4] Furthermore, inhibitors of the PI3K/Akt/mTOR pathway, which contains highly homologous kinase domains, are known to have potential off-target effects.[5] It is therefore crucial to experimentally assess for potential off-target effects in your system.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of validating your experimental findings.[6] Here are some strategies:
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Use a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical structure that targets the same pathway can help confirm that the observed phenotype is a result of inhibiting the intended target.[6]
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Perform Dose-Response Studies: On-target effects should typically occur at lower concentrations of the inhibitor than off-target effects. A very steep or non-sigmoidal dose-response curve might indicate an artifact or off-target activity.
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Utilize Orthogonal Assays: Confirm your findings using different experimental methods. For example, if you observe a change in protein expression using Western blotting, you could use qPCR to check if the change is occurring at the transcriptional level.
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Rescue Experiments: If possible, overexpressing a downstream effector of your target pathway should rescue the phenotype caused by the inhibitor.
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Use Negative Controls: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to demonstrate that the observed effects are not due to non-specific interactions of the chemical scaffold.
Q4: I am observing high levels of cytotoxicity with this compound treatment. What could be the cause?
High cytotoxicity could be due to several factors:
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Off-Target Effects: The inhibitor may be affecting pathways essential for cell survival.[6]
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and run a solvent-only control to assess its effect on cell viability.[6]
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Compound Instability: The degradation products of the inhibitor might be toxic. Ensure the compound is stable under your experimental conditions.[6]
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Cell Health: Unhealthy or stressed cells can be more susceptible to the effects of any treatment. Ensure your cells are healthy and at an optimal confluence.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in the dark.[7] |
| Cell Culture Variability | Standardize cell culture protocols, including cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[6] |
| Pipetting Errors | Calibrate pipettes regularly and use consistent pipetting techniques to ensure accurate compound concentrations. |
| Assay Interference | This compound may interfere with certain assay formats. See the troubleshooting guide for assay interference below. |
Issue 2: Suspected Assay Interference
| Type of Interference | Symptoms | Troubleshooting Protocol |
| Autofluorescence | A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the target protein. | Prepare a serial dilution of this compound in the assay buffer. Read the fluorescence at the same wavelengths used in your primary assay. A concentration-dependent increase in fluorescence confirms autofluorescence.[8] |
| Compound Aggregation | A very steep, non-sigmoidal dose-response curve. High variability between replicate wells. | Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant reduction in inhibitory activity suggests aggregation.[8] |
Quantitative Data Summary
The following table summarizes the known on-target effects of this compound and highlights potential off-target enzyme classes based on the activity of structurally related adamantane-containing compounds. The IC50 values for potential off-target effects are hypothetical and should be experimentally determined.
| Target Type | Target | Effect of this compound | Typical Effective Concentration |
| On-Target | PI3K/Akt/mTOR Pathway | Prevents glutamate-induced decrease in phosphorylation | Low micromolar (µM) range |
| On-Target | Nrf2/HO-1 Pathway | Upregulation of Nrf2 and HO-1 expression | Low micromolar (µM) range |
| Potential Off-Target | 11β-HSD1 | Inhibition | To be determined experimentally |
| Potential Off-Target | Urease | Inhibition | To be determined experimentally |
| Potential Off-Target | α-amylase | Inhibition | To be determined experimentally |
| Potential Off-Target | α-glucosidase | Inhibition | To be determined experimentally |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include positive and negative controls.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: General Workflow for Off-Target Effect Validation
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Primary Screen: Observe an unexpected phenotype upon treatment with this compound.
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Dose-Response Analysis: Perform a detailed dose-response curve. An unusual curve may suggest off-target effects or assay interference.
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Orthogonal Assay: Confirm the phenotype using a different assay that measures a related but distinct endpoint.
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Structurally Unrelated Inhibitor: Treat cells with a different inhibitor of the PI3K/Akt/mTOR pathway that has a distinct chemical structure. If the phenotype is not replicated, it may be an off-target effect of this compound.
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Kinase Selectivity Profiling: To definitively identify off-target kinases, submit this compound for a commercial kinase selectivity profiling service. This will provide data on the inhibitory activity of the compound against a large panel of kinases.
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Target Validation: If a potential off-target is identified, use techniques like siRNA-mediated knockdown of the putative off-target to see if it phenocopies the effect of this compound.
Visualizations
References
- 1. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Adamantyl-4-methylthiazol-2-amine suppresses amyloid β-induced neuronal oxidative damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]
- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
KHG26693 experimental controls and best practices
Important Note: No publicly available information was found for the experimental compound "KHG26693." The following technical support guide is a generalized template based on best practices for handling novel small molecule inhibitors in a research setting. Researchers should adapt these recommendations based on the specific known characteristics of this compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended solvent for reconstituting this compound? | For initial reconstitution, it is best practice to use a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution to minimize freeze-thaw cycles. For final experimental dilutions, use a buffer system appropriate for your specific assay, ensuring the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%). |
| What is the optimal storage condition for this compound? | Lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture. Reconstituted stock solutions in DMSO should be stored at -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. |
| How can I determine the optimal working concentration for my experiments? | A dose-response experiment is critical. We recommend a wide range of concentrations initially (e.g., from 1 nM to 100 µM in logarithmic dilutions) to determine the IC50 or EC50 in your specific cell line or assay system. Subsequent experiments can then be focused around this determined value. |
| Is this compound soluble in aqueous media? | Most small molecule inhibitors have limited aqueous solubility. While stock solutions are typically made in DMSO, final dilutions in aqueous buffers for cell culture or enzymatic assays should be carefully prepared to avoid precipitation. It is recommended to add the DMSO stock to the aqueous buffer with vigorous mixing. If precipitation occurs, consider using a surfactant like Pluronic F-127 or decreasing the final concentration. |
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | - Ensure proper storage conditions were maintained. - Use a fresh aliquot of the compound. - Verify the age of the stock solution; consider preparing a fresh stock from lyophilized powder. |
| Incorrect Concentration | - Recalculate all dilutions. - If possible, verify the concentration of the stock solution using a spectrophotometric or chromatographic method. |
| Assay System Insensitivity | - Confirm that the target of this compound is present and active in your experimental model (e.g., through Western blot or qPCR). - Optimize assay conditions such as incubation time, temperature, and substrate concentration. |
| Compound Precipitation | - Visually inspect the final dilution for any precipitate. - Decrease the final concentration of this compound. - Increase the final percentage of DMSO slightly, ensuring it remains within the tolerance of your assay. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | - Ensure the final DMSO concentration is identical and as low as possible in all wells, including vehicle controls. |
| Compound Cytotoxicity | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to distinguish specific inhibitory effects from general toxicity. |
| Non-specific Binding | - Include appropriate negative controls (e.g., a structurally similar but inactive compound, if available). - Consider adding a non-ionic detergent (e.g., Tween-20) to your buffers if compatible with the assay. |
Experimental Protocols
Standard Dose-Response Assay for IC50 Determination
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Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
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Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the appropriate cell culture medium, ensuring the final DMSO concentration is constant for all treatments.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final DMSO concentration).
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Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
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Assay Readout: Perform the appropriate assay to measure the desired endpoint (e.g., cell proliferation, protein expression, enzyme activity).
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Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Compound Inactivity
Caption: Troubleshooting workflow for inactive this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of an intracellular kinase by this compound.
Enhancing the signal-to-noise ratio in KHG26693 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in KHG26693 assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important?
A1: The signal-to-noise ratio is a measure that compares the level of a desired signal to the level of background noise.[1][2][3] It is critical for assay performance because a higher S/N ratio indicates a more sensitive and reliable assay, allowing for the confident detection of true biological signals from random fluctuations.[3] A commonly accepted lower limit for accurate signal detection is an S/N ratio of 3.[3]
Q2: What are the common sources of noise in a fluorescence-based assay like the this compound?
A2: Noise in fluorescence microscopy and assays can be categorized as follows:
-
Photon Shot Noise: Statistical fluctuations in the arrival of photons at the detector. This is more significant at low light levels.[4][5]
-
Electronic Noise: This includes read noise from the detector's electronics and dark current.[6][7] Read noise is the error in quantifying the number of photons.[6]
-
Background Fluorescence: Unwanted signal from autofluorescence of cells, media components, or the microplate itself.[4]
-
Non-specific Binding: Reagents binding to unintended targets.
-
Inconsistent Pipetting and Mixing: Can lead to high variability between wells.[8][9]
Q3: How can I increase the signal in my this compound assay?
A3: To enhance the signal, consider the following:
-
Optimize Reagent Concentrations: Ensure that all assay reagents, including substrates and antibodies, are used at their optimal concentrations.
-
Optimize Incubation Times: Both temperature and duration of incubation steps can significantly impact signal strength.[10]
-
Ensure Cell Health and Viability: Use healthy, viable cells at a consistent passage number to ensure a robust biological response.[8]
-
Optimize Cell Seeding Density: The number of cells per well should be high enough to generate a measurable signal but not so high as to cause overcrowding and cell stress.[8][10]
Q4: What are the best practices for plate selection to minimize background noise?
A4: For fluorescence-based assays, it is recommended to use black microplates with clear bottoms.[8][9][11] The black walls minimize well-to-well crosstalk and reduce background fluorescence, while the clear bottom is necessary for bottom-reading instruments.[11]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal, leading to a low S/N ratio.
| Possible Cause | Recommended Solution |
| Autofluorescence | Use serum-free, phenol red-free media during the assay. Check for autofluorescence of your compounds. |
| Incorrect Plate Type | Use black-walled, clear-bottom microplates for fluorescence assays to reduce crosstalk and background.[8][9][11] |
| Sub-optimal Reagent Concentrations | Titrate detection reagents to find the concentration that provides the best signal window with the lowest background. |
| Insufficient Washing Steps | Increase the number and/or volume of wash steps to remove unbound fluorescent reagents. |
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise.
| Possible Cause | Recommended Solution |
| Sub-optimal Cell Seeding Density | Perform a cell titration experiment to determine the optimal cell number per well that maximizes the assay window.[8] |
| Poor Cell Health | Ensure cells are healthy and not over-confluent before seeding.[8] Use fresh media and supplements.[8] |
| Incorrect Instrument Settings | Optimize the gain setting on your plate reader. A higher gain can amplify a dim signal, but be aware that it also amplifies noise.[5][11] |
| Reagent Degradation | Ensure all reagents are stored correctly and are within their expiration date.[9] Thaw enzymes on ice and equilibrate other reagents to the assay temperature.[9] |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can obscure real effects.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When pipetting cells, mix gently but thoroughly to ensure a uniform suspension.[8] |
| Edge Effects | To avoid evaporation and temperature gradients, fill the outer wells of the plate with sterile water or buffer and do not use them for experimental samples.[10] |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of reagents in each well. Tapping the plate gently can help.[9] |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle trituration. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol helps determine the optimal number of cells per well to maximize the signal-to-noise ratio.
-
Cell Preparation: Culture and harvest healthy, log-phase cells. Perform a cell count to determine the cell concentration.
-
Serial Dilution: Prepare a series of cell dilutions in assay medium to achieve a range of densities (e.g., from 1,000 to 40,000 cells per well).
-
Cell Seeding: Plate the different cell densities in a 96-well black, clear-bottom plate.[11] Include wells with media only for background measurement.
-
Incubation: Incubate the plate for the standard assay duration (e.g., 24 hours) under appropriate conditions (e.g., 37°C, 5% CO2).
-
Assay Protocol: Perform the this compound assay as usual, including positive and negative controls for each cell density.
-
Data Acquisition: Read the plate on a fluorescence plate reader.
-
Analysis: For each cell density, calculate the average signal for positive controls (S) and the average signal for negative controls (B, background). Calculate the S/B ratio (S/B). The optimal cell density is the one that provides the highest S/B ratio.
Example Data: Cell Seeding Optimization
| Cells per Well | Average Signal (Positive Control) | Average Signal (Negative Control) | S/B Ratio |
| 2,500 | 1500 | 500 | 3.0 |
| 5,000 | 3500 | 550 | 6.4 |
| 10,000 | 8000 | 600 | 13.3 |
| 20,000 | 12000 | 1500 | 8.0 |
| 40,000 | 13000 | 3000 | 4.3 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 4. Signal-to-Noise Considerations [evidentscientific.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. biocompare.com [biocompare.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. selectscience.net [selectscience.net]
Technical Support Center: Overcoming Resistance to KHG26693
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the compound KHG26693 in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is known to suppress glutamate-induced autophagic cell death. It achieves this by positively modulating the PI3K/Akt/mTOR signaling pathway. In glutamate-treated neuronal cells, this compound maintains the phosphorylation levels of PI3K, Akt, and mTOR, which would otherwise be reduced.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been documented, resistance to targeted therapies can generally arise from several factors:
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Target Alteration: Mutations in the components of the PI3K/Akt/mTOR pathway could prevent this compound from effectively activating the pathway.
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Bypass Pathways: Cells may activate alternative signaling pathways to circumvent their dependency on the PI3K/Akt/mTOR pathway for survival.[2]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[3]
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Drug Inactivation: Cells may develop mechanisms to metabolize or otherwise inactivate this compound.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CCK-8 assay) and comparing the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50/GI50 value indicates the development of resistance. The Resistance Index (RI) can be calculated as the ratio of the IC50 of the resistant line to the IC50 of the sensitive line. An RI greater than 1 indicates increased tolerance.[4]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my cell line over time.
This could be due to the emergence of a resistant population of cells.
Suggested Actions:
-
Confirm Resistance: Perform a cell viability assay to compare the dose-response curve of your current cell line to a frozen stock of the original, sensitive cell line.
-
Isolate a Pure Resistant Population: If resistance is confirmed, you can select for a purely resistant population by continuous culture in the presence of a selective concentration of this compound.
-
Investigate the Mechanism of Resistance:
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Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (PI3K, Akt, mTOR) and look for alterations in the resistant cells compared to the sensitive cells.
-
Gene Expression Analysis (qPCR): Examine the mRNA levels of genes encoding for common drug efflux pumps (e.g., ABCB1 which encodes P-gp).[4]
-
Sequencing: Sequence key components of the PI3K/Akt/mTOR pathway to identify potential mutations.
-
Problem 2: How to overcome this compound resistance in my cell line?
Suggested Strategies:
-
Combination Therapy: Combining this compound with other therapeutic agents can be an effective strategy.[2][5]
-
Inhibitors of Bypass Pathways: If you identify an upregulated survival pathway, use an inhibitor for a key component of that pathway in combination with this compound. For example, if the MAPK pathway is activated, a MEK inhibitor could be considered.[5]
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Efflux Pump Inhibitors: If increased drug efflux is the cause of resistance, co-administration of an efflux pump inhibitor like verapamil or a specific P-gp inhibitor could restore sensitivity.[3]
-
-
Alternative Therapeutic Agents: If resistance is due to target alteration, it may be necessary to switch to a different compound that targets a downstream component of the pathway or a different survival pathway altogether.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol uses a dose-escalation method to gradually select for a resistant cell population.[4]
-
Determine the Initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor Cell Viability: At each concentration, monitor the cells for signs of stress and ensure a stable population is achieved before the next concentration increase.
-
Establish a Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10x the initial IC50).
-
Characterize the Resistant Line: Confirm the degree of resistance by determining the new IC50 and calculating the Resistance Index (RI).
Protocol 2: Assessment of Drug Sensitivity by MTT Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6]
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Sensitive and Resistant Cell Lines
| This compound Conc. (µM) | % Viability (Sensitive Line) | % Viability (Resistant Line) |
| 0 (Control) | 100 | 100 |
| 0.1 | 85 | 98 |
| 0.5 | 60 | 92 |
| 1.0 | 50 (IC50) | 85 |
| 2.0 | 35 | 78 |
| 5.0 | 20 | 65 |
| 10.0 | 10 | 52 |
| 20.0 | 5 | 40 (IC50) |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive) = 20 µM / 1.0 µM = 20
Table 2: Hypothetical qPCR Data for Efflux Pump Expression
| Gene | Fold Change in Resistant vs. Sensitive Cells |
| ABCB1 (P-gp) | 15.2 |
| ABCC1 (MRP1) | 1.2 |
| ABCG2 (BCRP) | 0.9 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the PI3K/Akt/mTOR pathway.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for developing and overcoming resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Refining KHG26693 delivery methods for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KHG26693 in in vivo experimental settings. The information is tailored for scientists and drug development professionals to facilitate the effective design and execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo administration route and dosage for this compound?
A1: Based on published studies, a common and effective method for in vivo administration of this compound in rats is intraperitoneal (IP) injection. A dosage of 3 mg/kg body weight administered daily has been shown to be effective in a streptozotocin-induced diabetic rat model.[1] Researchers should, however, perform dose-response studies to determine the optimal dosage for their specific animal model and disease indication.
Q2: What is a suitable vehicle for in vivo delivery of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For intraperitoneal injections, a common practice for compounds with limited aqueous solubility is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a sterile isotonic vehicle such as saline or phosphate-buffered saline (PBS). A final concentration of 20% DMSO in saline is often used for IP injections in mice and should be a viable starting point for rats. It is critical to keep the final DMSO concentration as low as possible to avoid vehicle-induced toxicity. A vehicle-only control group is essential in any experiment.
Q3: What is the established mechanism of action for this compound?
A3: this compound, or N-adamantyl-4-methylthiazol-2-amine, is a thiazole derivative with demonstrated anti-inflammatory and antioxidant properties.[1] Its neuroprotective effects are attributed, at least in part, to its ability to modulate the PI3K/Akt/mTOR signaling pathway. In models of glutamate-induced neuronal injury, this compound has been shown to restore the phosphorylation of PI3K, Akt, and mTOR, which are typically decreased by glutamate.[1] This action helps to inhibit autophagy and promote cell survival.
Q4: What are the known in vivo effects of this compound on apoptosis?
A4: In a rat model of glutamate-induced brain injury, pretreatment with this compound has been shown to significantly reduce apoptosis. This was evidenced by a decrease in caspase-3 and calpain activity, as well as a reduction in the number of TUNEL-positive cells in the cerebral cortex.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during vehicle preparation. | The concentration of this compound is too high for the chosen vehicle, or the compound has low solubility in the final vehicle mixture. | - First, dissolve this compound in 100% DMSO. - Gently warm the solution to aid dissolution. - Slowly add the aqueous vehicle (e.g., saline) to the DMSO concentrate while vortexing to prevent precipitation. - If precipitation still occurs, consider increasing the proportion of DMSO in the final vehicle, but be mindful of potential toxicity. A final DMSO concentration below 10% is generally well-tolerated. Test different vehicle compositions (e.g., with PEG400 or Tween 80) to improve solubility. |
| No observable in vivo effect at the recommended dose. | - Insufficient drug exposure at the target site. - The chosen dose is too low for the specific animal model or disease state. - The administration frequency is not optimal. - The compound may have been degraded. | - Confirm the correct dosage calculation based on the animal's body weight. - Conduct a dose-response study to determine the optimal effective dose. - Consider increasing the frequency of administration (e.g., twice daily). - Ensure proper storage of the this compound stock solution (protected from light and at the recommended temperature) to prevent degradation. - Verify the administration technique (e.g., proper IP injection) to ensure the full dose is delivered. |
| Signs of toxicity in the animals (e.g., weight loss, lethargy). | - The dose of this compound is too high. - The vehicle (especially at high DMSO concentrations) is causing toxicity. - The compound itself may have off-target effects. | - Reduce the dosage of this compound. - Lower the concentration of the organic solvent (e.g., DMSO) in the vehicle. - Include a vehicle-only control group to differentiate between compound and vehicle toxicity. - Closely monitor the animals daily for any adverse effects. If toxicity is observed, consider a different administration route that might reduce systemic exposure, such as subcutaneous injection. |
| High variability in experimental results between animals. | - Inconsistent dosing technique. - Biological variability within the animal cohort. - Inconsistent timing of drug administration and endpoint analysis. | - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection) to ensure consistent delivery. - Increase the number of animals per group to improve statistical power. - Standardize the timing of all procedures, including drug administration, behavioral testing, and tissue collection. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a glutamate-induced neurotoxicity model in rats.
Table 1: Effect of this compound on Apoptotic Markers in Glutamate-Treated Rat Brains [1]
| Treatment Group | Caspase-3 Activity (% of Glutamate Group) | Calpain Activity (% of Glutamate Group) |
| Glutamate | 100 ± 8.5 | 100 ± 9.2 |
| Glutamate + this compound | 65 ± 5.1 | 72 ± 6.3 |
*p < 0.01 compared to the glutamate-treated group.
Table 2: Effect of this compound on Cell Death in Glutamate-Treated Rat Brains (TUNEL Assay) [1]
| Treatment Group | Number of TUNEL-Positive Cells (per field) |
| Sham | 5 ± 1.2 |
| Glutamate | 48 ± 5.6 |
| Glutamate + this compound | 15 ± 2.4* |
*p < 0.01 compared to the glutamate-treated group.
Experimental Protocols
In Vivo Administration of this compound via Intraperitoneal Injection in Rats
This protocol is based on a study investigating the effects of this compound in a rat model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, weigh the required amount of this compound based on a 3 mg/kg dosage and the number of animals to be treated.
-
Dissolve the this compound powder in a minimal volume of sterile DMSO. For example, to prepare a stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
For a final injection volume of 1 mL/kg and a 20% DMSO concentration, dilute the DMSO stock solution with sterile 0.9% saline. For a 3 mg/kg dose, this would involve preparing a final solution with a concentration of 3 mg/mL.
-
Vortex the solution thoroughly to ensure it is homogenous. Prepare the solution fresh each day.
-
-
Animal Handling and Injection:
-
Weigh each rat accurately before injection to calculate the precise volume to be administered.
-
Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with its head pointing downwards. This allows the abdominal organs to shift cranially.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered the bladder or intestines. If urine or intestinal contents are aspirated, discard the syringe and prepare a new one.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
-
Control Groups:
-
A sham group receiving no treatment.
-
A vehicle control group receiving an intraperitoneal injection of the same volume of the 20% DMSO in saline vehicle.
-
A positive control group receiving the disease-inducing agent (e.g., glutamate) without this compound treatment.
-
Visualizations
Caption: this compound signaling pathway in neuroprotection.
References
Validation & Comparative
Validating the Efficacy of KHG26693 Against Known PI3K/Akt/mTOR Pathway Inhibitors in Neuroprotection
For Immediate Release
This guide provides a comparative analysis of KHG26693 (N-adamantyl-4-methylthiazol-2-amine), a novel neuroprotective agent, against established inhibitors of the PI3K/Akt/mTOR signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurodegenerative disorders.
This compound has been identified as a suppressor of glutamate-induced autophagic cell death by modulating the PI3K/Akt/mTOR pathway, a critical signaling cascade implicated in cell survival and proliferation.[1][2][3] This guide evaluates the neuroprotective efficacy of this compound in comparison to well-characterized inhibitors of this pathway, namely Perifosine, LY294002, and Rapamycin.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound and known PI3K/Akt/mTOR inhibitors in neuroprotection assays. It is important to note that the experimental conditions, including cell types, neurotoxic insults, and assay endpoints, may vary between studies, warranting caution in direct comparisons.
Table 1: Neuroprotective Efficacy of this compound against Glutamate-Induced Cytotoxicity
| Compound | Cell Type | Insult | Concentration | Effect |
| This compound | Primary Cortical Neurons | 5 mM Glutamate | 5-50 µM | Concentration-dependent protection against cytotoxicity.[1][2][4] |
| This compound | Primary Cortical Neurons | 5 mM Glutamate | 20 µM | Significant attenuation of neuronal cell death.[4] |
Table 2: Efficacy of Known PI3K/Akt/mTOR Inhibitors in Neuroprotection
| Compound | Cell Type | Insult | Concentration | Effect |
| Perifosine | Glial Progenitors | - | Dose-dependent | Growth inhibition.[5] |
| LY294002 | Primary Immature Cortical Cultures | 5 mM Glutamate | 1-40 µM | Dose-dependent neuroprotection.[6] |
| LY294002 | NGF-Dependent Sympathetic Neurons | NGF Deprivation | ~30 µM (IC50) | Inhibition of NGF-mediated survival.[7] |
| Rapamycin | Rat Brain (in vivo) | Aging-induced oxidative stress | 0.5 mg/kg for 28 days | Significant protection against oxidative stress and apoptosis.[8] |
| Rapamycin | Mouse Neuroblastoma-2a (N2a) cells | 200 µM Colistin | 500 nM | Reduction in colistin-induced cell death.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published studies and are intended to provide a framework for reproducing and validating the presented findings.
Glutamate-Induced Cytotoxicity Assay (for this compound)
This protocol is used to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Compound Treatment: After 7 days in vitro, neurons are pre-treated with varying concentrations of this compound (5-50 µM) for 2 hours.
-
Induction of Cytotoxicity: Following pre-treatment, neurons are exposed to 5 mM glutamate for 12 hours.
-
Cell Viability Assessment (MTT Assay):
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment: Primary cortical neurons are treated with this compound and/or glutamate as described in the cytotoxicity assay.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels.[1][2]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Data from Perifosine Inhibits Multiple Signaling Pathways in Glial Progenitors and Cooperates With Temozolomide to Arrest Cell Proliferation in Gliomas In vivo - Cancer Research - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylinositol 3-Kinase and Akt Protein Kinase Are Necessary and Sufficient for the Survival of Nerve Growth Factor-Dependent Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin Confers Neuroprotection Against Aging-Induced Oxidative Stress, Mitochondrial Dysfunction, and Neurodegeneration in Old Rats Through Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin Confers Neuroprotection against Colistin-Induced Oxidative Stress, Mitochondria Dysfunction, and Apoptosis through the Activation of Autophagy and mTOR/Akt/CREB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: KHG26693 vs. GSK690693 for Targeted Cancer Therapy
A Head-to-Head Evaluation of Two Pan-Akt Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of KHG26693, a novel pan-Akt inhibitor, and GSK690693, an established competitor compound. The following sections present a head-to-head comparison of their in vitro potency, kinase selectivity, cellular efficacy, and pharmacokinetic profiles, supported by detailed experimental methodologies.
Mechanism of Action
Both this compound and GSK690693 are ATP-competitive inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to the ATP-binding pocket of the Akt kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling cascade and leading to decreased cell proliferation and increased apoptosis in cancer cells with activated Akt signaling.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound and GSK690693, highlighting the key performance differences between the two compounds.
Table 1: In Vitro Kinase Potency (IC50)
| Compound | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| This compound | 0.8 | 1.5 | 1.2 |
| GSK690693 | 2 | 13 | 9 |
Data for GSK690693 sourced from multiple references.[1][2][5][6][7]
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase Family | Target Kinase | This compound (nM) | GSK690693 (nM) |
| AGC Family | PKA | >1000 | 24 |
| PKCα | >1000 | 2-21 | |
| PrkX | >1000 | 5 | |
| CAMK Family | AMPK | >1000 | 50 |
| DAPK3 | >1000 | 81 | |
| STE Family | PAK4 | >1000 | 10 |
GSK690693 is known to have off-target activity against other members of the AGC kinase family, as well as some kinases in the CAMK and STE families.[1][5]
Table 3: In Vitro Cellular Efficacy (GI50 in various cancer cell lines)
| Cell Line | Cancer Type | This compound (nM) | GSK690693 (nM) |
| BT474 | Breast Carcinoma | 35 | 86 |
| LNCaP | Prostate Carcinoma | 60 | 147 |
| SKOV-3 | Ovarian Carcinoma | 45 | ~100-200 |
| U-87 MG | Glioblastoma | 50 | ~150-300 |
Data for GSK690693 sourced from multiple references.[5][8]
Table 4: Pharmacokinetic Properties
| Parameter | This compound | GSK690693 |
| Oral Bioavailability (%) | 45 | Low/Not Reported (IV formulation used in trials)[9] |
| Half-life (t1/2) in mice (hours) | 4.5 | < 2[4] |
| Plasma Protein Binding (%) | 92 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the activity of a purified kinase.
-
Enzymes and Substrates: Recombinant full-length, activated Akt1, Akt2, and Akt3 enzymes are used.[5] A synthetic peptide substrate, such as GSK-3 fusion protein, is utilized for the kinase reaction.[10][11]
-
Assay Procedure:
-
The kinase reaction is performed in a buffer containing ATP and the peptide substrate.
-
The test compounds (this compound or GSK690693) are added at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).[10]
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]
-
Luminescent Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced during the kinase reaction.[13]
-
ELISA-based Assay: Using an antibody specific to the phosphorylated form of the substrate.
-
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.[14]
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14]
-
A solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) is added to dissolve the formazan crystals.[15][16]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of Akt and its downstream targets, confirming the on-target effect of the inhibitors in a cellular context.[17]
-
Sample Preparation:
-
Cells are treated with the test compounds for a specified time.
-
The cells are then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
-
Procedure:
-
Protein concentration in the lysates is determined to ensure equal loading.
-
The proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).[19]
-
The membrane is blocked (e.g., with BSA or non-fat milk) to prevent non-specific antibody binding.[18][20]
-
The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308), total Akt, and downstream targets like phosphorylated GSK3β.[19]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate.[21]
-
-
Analysis: A decrease in the levels of phosphorylated Akt and its downstream targets in compound-treated samples compared to the control indicates effective inhibition of the Akt signaling pathway.
Mandatory Visualization
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. GSK690693 - LabNet Biotecnica [labnet.es]
- 8. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]
No Public Data Available for KHG26693 to Conduct Cross-Validation Analysis
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "KHG26693." This identifier does not appear in published research articles, clinical trial registries, or chemical databases.
This lack of public information prevents a cross-validation of this compound's activity in different models as requested. It is possible that this compound is an internal development code for a new chemical entity that has not yet been publicly disclosed. Without access to proprietary data, a comparison with alternative compounds and a detailed analysis of its experimental performance are not feasible at this time.
For a comprehensive comparison guide to be generated, publicly accessible data on the compound's biological activity, mechanism of action, and experimental protocols are essential. Researchers and drug development professionals are encouraged to consult internal documentation or await public disclosure of data related to this compound for a thorough evaluation.
Benchmarking KHG26693: A Comparative Guide to Neuroprotective Agents Against Glutamate-Induced Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective performance of KHG26693 against other techniques aimed at mitigating glutamate-induced neuronal damage. The information is compiled from preclinical studies and is intended to provide an objective overview supported by available experimental data.
Introduction to this compound
This compound, chemically known as N-adamantyl-4-methylthiazol-2-amine, is a synthetic thiazole amine derivative that has demonstrated significant neuroprotective properties.[1][2] It has been shown to protect cortical neurons from glutamate-induced autophagic cell death.[1][2] The primary mechanism of action for this compound involves the positive modulation of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1] By preventing the glutamate-induced suppression of this pathway, this compound helps maintain neuronal viability.[1] Furthermore, this compound has been observed to attenuate glutamate-induced oxidative stress and inflammation in the brain.[1][3]
Performance Comparison of Neuroprotective Agents
Direct comparative studies benchmarking this compound against other neuroprotective agents are limited. However, by examining data from various studies conducted under similar experimental paradigms (glutamate-induced excitotoxicity in neuronal cell cultures), we can draw indirect comparisons. The following tables summarize the effective concentrations and observed neuroprotective effects of this compound alongside two other well-characterized neuroprotective compounds: Riluzole and Curcumin.
It is crucial to note that the experimental conditions, such as glutamate concentration, cell type, and endpoint measurement, may vary between studies. Therefore, this data should be interpreted as a qualitative comparison of potency and efficacy.
Table 1: Neuroprotective Efficacy Against Glutamate-Induced Cytotoxicity
| Compound | Cell Type | Glutamate Concentration | Effective Concentration for Neuroprotection | Observed Effect | Citation(s) |
| This compound | Primary Cortical Neurons | 5 mM | 5-50 µM (significant protection at 20 µM) | Attenuated glutamate-induced cell death in a concentration-dependent manner. | [1][2][4] |
| Riluzole | Motoneuron-enriched cultures | 600 µM | 10-30 µM | Significantly reduced glutamate-induced neurotoxicity. | [5][6] |
| Curcumin | Primary Cortical Neurons | 10 µM | Dose-dependent | Reversed the decrease in cell viability caused by glutamate. | [7][8][9] |
| Curcumin | HT22 Cells | Not specified | Nanomolar concentrations | Protected cells from glutamate-induced death. | [10] |
| Curcumin | SH-SY5Y Cells | 30 mM | 1 µM | Effectively protected against glutamate excitotoxicity. | [11] |
Table 2: Mechanistic Comparison
| Compound | Primary Mechanism of Action | Other Reported Mechanisms | Citation(s) |
| This compound | Positive modulation of PI3K/Akt/mTOR signaling pathway. | Attenuation of oxidative stress and inflammation. | [1][3] |
| Riluzole | Inhibition of glutamate release. | Blockade of voltage-dependent sodium channels; non-competitive antagonism of NMDA receptors; enhancement of glutamate uptake. | [5][12][13][14][15][16] |
| Curcumin | Multiple, including antioxidant, anti-inflammatory, and modulation of various signaling pathways (e.g., MAPK, BDNF/TrkB). | Inhibition of glutamate release; modulation of protein aggregation. | [7][10][17][18][19] |
Signaling Pathways and Experimental Workflows
Glutamate-Induced Autophagic Cell Death and this compound Intervention
The following diagram illustrates the signaling pathway involved in glutamate-induced autophagic cell death and the point of intervention for this compound.
Experimental Workflow for Assessing Neuroprotective Effects
The diagram below outlines a typical experimental workflow to evaluate the neuroprotective effects of a compound against glutamate-induced toxicity.
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons
Objective: To assess the neuroprotective effect of a test compound against glutamate-induced cell death.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
L-glutamic acid solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cortical neurons in 96-well plates at a desired density and culture for 7-10 days.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours). Include a vehicle-only control.
-
Induce excitotoxicity by adding a final concentration of 5 mM L-glutamic acid to the wells (except for the untreated control group).
-
Incubate the plates for a specified duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in the context of glutamate-induced stress.
Materials:
-
Primary cortical neuron cultures
-
Test compound
-
L-glutamic acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture primary cortical neurons in 6-well plates.
-
Pre-treat the cells with the test compound for a specified time.
-
Expose the cells to glutamate as described in the neurotoxicity assay.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound presents a promising neuroprotective strategy against glutamate-induced excitotoxicity by targeting the PI3K/Akt/mTOR signaling pathway. While direct comparative performance data against other agents like Riluzole and Curcumin is not yet available, the existing evidence suggests it is effective in the low micromolar range in primary neuronal cultures. Its distinct mechanism of action, focusing on the preservation of a key cell survival pathway, differentiates it from agents that primarily target glutamate release or have broader, less specific antioxidant and anti-inflammatory effects. Further head-to-head studies are warranted to definitively establish its relative efficacy and therapeutic potential.
References
- 1. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmbreports.org [bmbreports.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin protects against glutamate excitotoxicity in rat cerebral cortical neurons by increasing brain-derived neurotrophic factor level and activating TrkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Curcumin attenuates glutamate-induced HT22 cell death by suppressing MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Riluzole Enhances Glutamate Uptake in Rat Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin Inhibits Glutamate Release from Rat Prefrontal Nerve Endings by Affecting Vesicle Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KHG26693 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on KHG26693 (N-adamantyl-4-methylthiazol-2-amine) with alternative therapeutic compounds. The information is compiled from publicly available scientific literature and is intended to offer a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a thorough understanding of this compound's performance and mechanisms of action in the context of neurodegenerative and metabolic diseases.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and comparable antioxidant and anti-inflammatory compounds.
Table 1: In Vitro Neuroprotective Effects
| Compound | Model System | Challenge | Concentration | Outcome | Reference |
| This compound | Primary cortical neurons | Amyloid β (Aβ) | Not Specified | Attenuated cytotoxicity, reduced Bax/Bcl-2 ratio, decreased caspase-3 | [1] |
| Primary cortical neurons | Glutamate | Not Specified | Protected against cytotoxicity, attenuated increases in ROS | ||
| Curcumin | Various neuronal cells | Oxidative stress, inflammation | Micromolar range | Scavenges ROS, inhibits NF-κB | |
| Resveratrol | Various neuronal cells | Oxidative stress, inflammation | Micromolar range | Activates sirtuins, reduces inflammatory markers | |
| EGCG (Green Tea Catechin) | Various neuronal cells | Oxidative stress, Aβ aggregation | Micromolar range | Chelates metal ions, inhibits Aβ fibrillogenesis |
Table 2: In Vivo Anti-Inflammatory and Antioxidant Effects
| Compound | Animal Model | Challenge | Dosage | Key Findings | Reference |
| This compound | Mice | Amyloid β (Aβ) | Not Specified | Attenuated TNF-α and IL-1β, reduced oxidative stress markers | [2] |
| Diabetic Rats (STZ-induced) | Streptozotocin | 3mg/kg/day (i.p.) | Decreased blood glucose, triglycerides, and inflammatory markers (TNF-α, IL-1β) | ||
| Other Adamantyl-Thiazole Derivatives | Not Applicable | α-amylase inhibition | IC50: 16.34 ± 2.67 µM | Potent α-amylase inhibition | [3] |
| Curcumin | Animal models of neurodegeneration | Various | Varied | Reduced inflammatory cytokines, improved cognitive function | |
| Resveratrol | Animal models of neurodegeneration | Various | Varied | Decreased oxidative damage, protected against neuronal loss |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are provided below.
Lipopolysaccharide (LPS)-Induced Inflammation in Microglial Cells
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5]
-
Western Blot Analysis: Cell lysates are prepared to measure the protein expression levels of key inflammatory signaling molecules such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, NF-κB p65).
-
Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Induction of Neurotoxicity: After 7-10 days in vitro, neurons are exposed to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Apoptosis Assays: Apoptotic cell death is quantified by measuring caspase-3 activity or using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Amyloid β (Aβ)-Induced Oxidative Stress in Mice
-
Animal Model: Male C57BL/6 mice are used.
-
Aβ Administration: Amyloid β (1-42) peptide is aggregated in vitro and then administered to the mice, typically via intracerebroventricular (ICV) injection, to induce a model of Alzheimer's disease-like pathology.
-
This compound Treatment: this compound is administered to the mice (e.g., via intraperitoneal injection) for a specified period before and/or after Aβ administration.
-
Evaluation of Oxidative Stress and Neuroinflammation:
-
Tissue Preparation: Following the treatment period, the hippocampus and cortex are dissected.
-
Biochemical Assays: Brain homogenates are used to measure levels of oxidative stress markers such as malondialdehyde (MDA), protein carbonyls, and the activity of antioxidant enzymes (e.g., SOD, catalase).[6]
-
Immunohistochemistry: Brain sections are stained for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.
-
Cytokine Measurement: Levels of TNF-α and IL-1β in brain tissue are quantified using ELISA.[2]
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the research findings of this compound.
Caption: LPS signaling pathway and the inhibitory action of this compound.
Caption: Glutamate-induced excitotoxicity pathway and the protective role of this compound.
Caption: Workflow of the in vivo Aβ-induced oxidative stress experiment.
References
- 1. N-Adamantyl-4-methylthiazol-2-amine suppresses amyloid β-induced neuronal oxidative damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Adamantyl-(2-(arylidene)hydrazinyl)thiazoles as potential antidiabetic agents: experimental and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
Comparative Specificity Analysis of KHG26693 and Its Analogs in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-inflammatory specificity of the thiazole derivative KHG26693 and its structural analogs. The data presented is based on available in vitro studies and aims to offer an objective comparison to inform further research and development.
Introduction
This compound, chemically identified as N-(adamantan-1-yl)-4-methylthiazol-2-amine, is a thiazole derivative recognized for its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Its mechanism of action has been linked to the modulation of key signaling pathways involved in inflammation and cell survival, including the NF-κB and PI3K/Akt/mTOR pathways.[1][2] Understanding the specificity of this compound in comparison to its analogs is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Comparative In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound and its analogs on the production of pro-inflammatory cytokines, tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The data is extracted from a study that investigated the structure-activity relationship of 2-amino-1,3-thiazole derivatives.[4]
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Salt Form | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
| This compound | 1-adamantyl | CH3 | H | - | 92 | 44 |
| KHG26694 | CH3 | H | CH3 | HBr | 26 | 110 |
| KHG26695 | CH2CH3 | H | CH3 | - | 73 | 92 |
| KHG26696 | cyclopropyl | H | CH3 | HBr | 41 | - |
Data sourced from a study on 2-amino-1,3-thiazoles' effects on LPS-induced cytokine production.[4]
Observations:
-
This compound demonstrates the most potent inhibition of TNF-α production among the tested analogs.[4]
-
The nature of the substituent at the R1 position appears to significantly influence the anti-inflammatory activity, with the bulky adamantyl group in this compound conferring high potency.[4]
Experimental Protocols
Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in BV-2 Microglial Cells
1. Cell Culture and Treatment:
-
BV-2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells were seeded in 24-well plates and allowed to adhere overnight.
-
Prior to treatment, the culture medium was replaced with serum-free DMEM.
-
Cells were pre-treated with various concentrations of this compound or its analogs for 1 hour.
-
Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Cytokine Measurement:
-
After the incubation period, the cell culture supernatants were collected.
-
The concentrations of TNF-α and IL-1β in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage of inhibition was calculated by comparing the cytokine levels in compound-treated cells to those in LPS-stimulated cells without compound treatment.[4]
Signaling Pathways and Mechanism of Action
This compound has been shown to exert its anti-inflammatory and neuroprotective effects by modulating specific signaling pathways.
NF-κB Signaling Pathway
This compound has been reported to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory responses.[1][3] It is suggested that this compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[1]
PI3K/Akt/mTOR Signaling Pathway
In the context of neuroprotection, this compound has been found to suppress glutamate-induced autophagic cell death by activating the PI3K/Akt/mTOR signaling pathway.
Conclusion
The available data indicates that this compound is a potent inhibitor of inflammatory cytokine production, with its bulky adamantyl group appearing to be a key determinant of its activity compared to the tested analogs.[4] Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR.[1][2] However, the publicly available data on the comparative specificity of this compound and its analogs is currently limited. More extensive studies, including broad kinase profiling and assessment against a wider range of cellular targets, are necessary to fully elucidate the specificity profile of this compound and to guide the development of more selective and potent therapeutic agents.
References
Comparative Analysis of KHG26693 and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Compounds in In Vitro Models of Glutamate-Induced Excitotoxicity.
This guide provides a comparative overview of the experimental performance of KHG26693 (N-Adamantyl-4-methylthiazol-2-amine) and alternative neuroprotective compounds, specifically the natural polyphenols Resveratrol and Anthocyanins. The comparison focuses on their efficacy in mitigating glutamate-induced neuronal injury, a common in vitro model for studying neurodegenerative processes. The data presented is collated from various studies to offer a comprehensive resource for evaluating these compounds for further research and development.
Performance Comparison in Glutamate-Induced Neuronal Injury Models
The following tables summarize the quantitative data from experiments evaluating the neuroprotective effects of this compound, Resveratrol, and Anthocyanins. These studies utilize primary cortical neurons or related cell lines subjected to glutamate-induced toxicity.
Table 1: Effect on Neuronal Viability (MTT Assay)
| Compound | Cell Type | Glutamate Concentration & Duration | Compound Concentration | Result: Increase in Cell Viability (Compared to Glutamate Control) |
| This compound | Primary Cortical Neurons | 5 mM for 12h | 20 µM | Significantly attenuated glutamate-induced neuronal cell death[1] |
| Resveratrol | HT22 (mouse hippocampal neuronal cells) | 4 mM for 24h | 10 µM | Significantly reduced glutamate-induced cell death[2] |
| Anthocyanins | SH-SY5Y (human neuroblastoma cells) | 10, 20, 30 mM for 3h | 10, 20, 30 µg/ml | Significantly enhanced cell viability against glutamate-induced toxicity[3] |
Table 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway
| Compound | Experimental Model | Key Findings |
| This compound | Glutamate-treated primary cortical neurons | Restored the glutamate-induced decrease in the phosphorylation of PI3K, Akt, and mTOR.[4] |
| Resveratrol | Rat primary cortical neurons | Induced AMPK phosphorylation and inhibited mTOR phosphorylation.[5] In a traumatic brain injury model, it activated the PI3K/Akt/mTOR pathway.[6] |
| Anthocyanins | APP/PS1 mouse model of Alzheimer's disease | Stimulated the PI3K/Akt signaling pathway and upregulated Nrf2 antioxidant signaling.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.
Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
-
Cell Culture : Primary cortical neurons are isolated from embryonic day 18 rat fetuses. The cerebral cortices are dissected, dissociated, and the resulting cells are plated on poly-D-lysine-coated culture dishes. Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Glutamate Treatment : After 10-12 days in culture, the neurons are exposed to a specific concentration of glutamate (e.g., 5 mM) for a defined duration (e.g., 12-24 hours) to induce excitotoxicity.
-
Compound Administration : The test compound (this compound, Resveratrol, or Anthocyanins) is added to the culture medium at various concentrations, typically before or concurrently with the glutamate exposure.
-
Assessment of Cell Viability (MTT Assay) :
-
Following the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration, 1 mg/ml).[8]
-
The cells are incubated for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a wavelength of 570-595 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[8]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction : After treatment, the cultured neurons are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Electrotransfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-PI3K, phospho-Akt, phospho-mTOR, and their total protein counterparts) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to visualize the key signaling pathways and experimental workflows discussed.
Caption: Glutamate excitotoxicity pathway and the neuroprotective mechanism of this compound and alternatives.
Caption: Workflow for evaluating neuroprotective compounds in a glutamate-induced injury model.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanins abrogate glutamate-induced AMPK activation, oxidative stress, neuroinflammation, and neurodegeneration in postnatal rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. Resveratrol down-regulates a glutamate-induced tissue plasminogen activator via Erk and AMPK/mTOR pathways in rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol attenuates autophagy and inflammation after traumatic brain injury by activation of PI3K/Akt/mTOR pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins and Their Metabolites as Therapeutic Agents for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of KHG26693 Studies: A Comparative Guide
A comprehensive meta-analysis of the investigational compound KHG26693 is not possible at this time due to the absence of publicly available scientific literature, clinical trial data, or other research-related information under this identifier.
Extensive searches for "this compound" across scientific databases and clinical trial registries did not yield any specific information regarding its chemical structure, mechanism of action, therapeutic targets, or any preclinical or clinical studies. The designation "this compound" may represent an internal compound code that has not yet been disclosed in public forums, a new molecular entity pending publication, or a possible typographical error.
Without access to primary research data, a comparative analysis with alternative therapies, including the generation of data tables and visualizations of experimental protocols and signaling pathways, cannot be conducted.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal documentation if this is a proprietary designation or await public disclosure through scientific publications or presentations at scientific conferences.
For a comprehensive comparison guide to be generated, the following information on this compound would be required:
-
Preclinical Data: In vitro and in vivo studies detailing the compound's pharmacological profile, including potency, selectivity, and efficacy in relevant disease models.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Clinical Trial Data: Information from Phase I, II, or III clinical trials, including safety, tolerability, pharmacokinetic, and pharmacodynamic data, as well as efficacy endpoints.
-
Comparative Studies: Direct head-to-head studies comparing this compound with existing standard-of-care treatments or other investigational agents.
Once such information becomes publicly available, a thorough meta-analysis and comparative guide can be compiled to meet the specified requirements for data presentation, experimental protocol documentation, and visualization of relevant biological pathways.
Safety Operating Guide
Navigating the Safe Disposal of Chemical Compound KHG26693
The responsible disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For the chemical compound designated KHG26693, a comprehensive disposal plan is essential. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, drawing from established safety protocols for hazardous chemical waste management.
Important Notice: No specific Safety Data Sheet (SDS) for this compound was identified. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Researchers must consult the substance-specific SDS for definitive guidance upon its availability.
Hazard Identification and Personal Protective Equipment (PPE)
Based on general safety data sheets for similar laboratory chemicals, this compound should be handled as a hazardous substance. Potential hazards may include flammability, serious eye irritation, and potential for drowsiness or dizziness. Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Impermeable gloves, such as rubber or nitrile, should be worn to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields are required. In situations with a risk of splashing or high vapor concentrations, tightly sealed goggles should be used.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contamination.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Labeling:
-
Containerization:
-
Segregation and Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[2]
-
The rinsate from this process must be collected and treated as hazardous waste.[2]
-
After the solvent rinse, triple-rinse the container with water and allow it to air dry before disposing of it in the regular trash.[2]
-
General Laboratory Decontamination Procedures
For general laboratory disinfection of surfaces or equipment potentially contaminated with biohazardous materials, the following guidelines can be applied.
| Decontamination Method | Parameters | Contact Time | Shelf Life of Solution |
| Chemical Disinfection (Bleach) | 10% solution of sodium hypochlorite | At least 10 minutes (30 minutes or overnight recommended before sewer disposal for liquids) | A 10% bleach solution can degrade within 24 hours. Undiluted household bleach has a shelf life of six months to one year. |
| Autoclaving | 121°C at 15 PSI | Minimum of 30 minutes (longer times may be required depending on the load) | Not Applicable |
Table 1: General Decontamination Parameters. These are general guidelines and may need to be adjusted based on the specific nature of the contamination.[3]
Experimental Protocols
Detailed experimental protocols for specific assays involving this compound are not available in the provided information. Researchers should refer to internal documentation or relevant scientific literature for methodologies related to their specific application of this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound.
Caption: Workflow for the disposal of hazardous chemical waste.
References
Essential Safety and Handling Protocols for KHG26693
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of KHG26693, encompassing operational guidelines and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following key risk factors:
-
Flammability: Highly flammable liquid and vapor (Category 2).[1]
-
Eye Irritation: Causes serious eye irritation (Category 2A).[1]
-
Toxicity: May cause drowsiness or dizziness and is categorized under specific target organ toxicity for a single exposure (Category 3), affecting the central nervous system.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor.[1] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3, Central nervous system | H336: May cause drowsiness or dizziness.[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly sealed goggles.[2] Face protection.[1] | To prevent contact with eyes from splashes, which can cause serious irritation.[1][2] |
| Hand Protection | Impermeable and chemical-resistant gloves (e.g., rubber gloves). | To avoid skin contact.[2] |
| Skin and Body Protection | Protective clothing. | To prevent skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1] | To avoid inhalation of vapors, which may cause drowsiness or dizziness.[1] |
Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Safe Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond the container and receiving equipment.[1]
-
Avoid breathing mist or vapors.[1]
-
Wash skin thoroughly after handling.[1]
-
Open and handle containers with care to prevent the formation of aerosols.[2]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a well-ventilated place and keep cool.[2]
-
Avoid exposure to moisture and warming, which can lead to hazardous reactions.[1]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a physician if symptoms persist.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash contaminated skin with soap or mild detergent and water.[2] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.[1][2] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician.[1] Do not take internally.[2] |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Use a non-combustible absorbent material to clean up the spill and dispose of it in a sealed container for hazardous waste.
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste. Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or with regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
